molecular formula C8H6ClFO B1362825 6-Chloro-2-fluoro-3-methylbenzaldehyde CAS No. 286474-59-7

6-Chloro-2-fluoro-3-methylbenzaldehyde

Numéro de catalogue: B1362825
Numéro CAS: 286474-59-7
Poids moléculaire: 172.58 g/mol
Clé InChI: GGZOMBUJFMOEEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-2-fluoro-3-methylbenzaldehyde is also referred to as 6-chloro-2-fluoro-m-tolualdehyde. Toxicity of this compound in Tetrahymena pyriformis was established by developing a quantitative structure-activity relationship (QSAR) model.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-chloro-2-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZOMBUJFMOEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361491
Record name 6-Chloro-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286474-59-7
Record name 6-Chloro-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286474-59-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7), a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its chemical behavior, and its strategic importance as a molecular building block. We will delve into its physicochemical properties, plausible synthetic pathways, characteristic reactivity, and essential safety protocols, grounding our discussion in established chemical principles and authoritative references.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde whose utility is derived from the unique interplay of its functional groups. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the chloro, fluoro, and methyl substituents modulate the electronic and steric properties of the aromatic ring, influencing its reactivity and providing specific vectors for molecular elaboration.

The molecule's inherent reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the halogen atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][4][5]

Table 1: Physicochemical and Structural Data for this compound

PropertyValueSource(s)
CAS Number 286474-59-7[6][7][8]
Molecular Formula C₈H₆ClFO[6][7][8]
Molecular Weight 172.59 g/mol [6][8]
Appearance Data not consistently available; likely a solid or liquid.
Boiling Point 249 °C[7][8][9][10]
Density 1.3 g/mL at 25 °C[7][8]
Refractive Index (n20/D) 1.548[7][8]
Flash Point 110 °C (230 °F) - closed cup[7][8]
InChI Key GGZOMBUJFMOEEZ-UHFFFAOYSA-N[7][8]
SMILES String Cc1ccc(Cl)c(C=O)c1F[7][8]

Strategic Synthesis: A Directed ortho-Metalation Approach

While multiple routes to substituted benzaldehydes exist, the specific substitution pattern of this compound lends itself particularly well to a strategy involving Directed ortho-Metalation (DoM) . This powerful technique allows for the regioselective functionalization of aromatic rings by using a directing group to position a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-hydrogen.

In this case, the fluorine atom is a potent, though often underappreciated, directing group.[11][12] Its strong inductive effect acidifies the ortho-protons, facilitating their removal. The synthesis can be envisioned starting from the commercially available precursor, 2-chloro-1-fluoro-3-methylbenzene.

Plausible Synthetic Workflow

The logical pathway involves the initial lithiation of the precursor at the position ortho to the fluorine atom, followed by quenching the resulting aryllithium intermediate with a suitable formylating agent like N,N-dimethylformamide (DMF).

G Start 2-Chloro-1-fluoro-3-methylbenzene (Precursor) Reagent1 Strong Base (e.g., LDA or n-BuLi) THF, -78 °C Start->Reagent1 Intermediate Aryllithium Intermediate (Regioselectively formed) Reagent1->Intermediate Directed ortho-Metalation (Fluorine-directed lithiation) Reagent2 1. N,N-Dimethylformamide (DMF) 2. Aqueous Workup (e.g., NH4Cl) Intermediate->Reagent2 Product This compound (Target Molecule) Reagent2->Product Formylation & Hydrolysis G Core This compound (Electrophilic Core) Alkene Substituted Alkene Core->Alkene Wittig Reaction or Knoevenagel Condensation Amine Secondary/Tertiary Amine Core->Amine Reductive Amination (R₂NH, [H]) CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Oxidation ([O]) Alcohol Secondary Alcohol Core->Alcohol Grignard Addition (R-MgBr)

References

Core Molecular Attributes and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde

This guide provides a comprehensive technical overview of this compound (CAS No. 286474-59-7), a key substituted benzaldehyde intermediate. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications in the broader context of pharmaceutical and fine chemical development.

This compound is a trifunctionalized aromatic compound, incorporating chloro, fluoro, and methyl substituents on a benzaldehyde framework. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable building block in multi-step organic synthesis. The aldehyde group serves as a primary reaction site for nucleophilic addition and condensation reactions, while the halogen and methyl groups modulate the electronic properties and steric environment of the aromatic ring.

The molecular formula for this compound is C₈H₆ClFO, and its molecular weight is 172.59 g/mol .[1][2][3] The presence of the fluorine atom is particularly noteworthy; in medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.59 g/mol [1][2][3]
CAS Number 286474-59-7[1][2]
Appearance Liquid (at 20°C)[5]
Boiling Point 249 °C (lit.)[1][5]
Density 1.3 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.548 (lit.)[1]
Flash Point >110 °C (230 °F) - closed cup[3][5]
InChI Key GGZOMBUJFMOEEZ-UHFFFAOYSA-N[1]
SMILES Cc1ccc(Cl)c(C=O)c1F[1]

Synthesis and Purification Strategy

The synthesis of substituted benzaldehydes often involves the controlled oxidation of the corresponding toluene derivative. This approach is generally favored for its atom economy and the commercial availability of diverse toluene precursors.

Proposed Synthetic Pathway: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene

A logical and industrially scalable approach to synthesize this compound is through the selective oxidation of 2-chloro-6-fluoro-3-methyltoluene. The choice of oxidant is critical to prevent over-oxidation to the corresponding benzoic acid, a common side reaction. While various oxidants can be employed, methods using manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) offer good selectivity for the aldehyde.

Synthesis_Pathway cluster_main Proposed Synthesis Workflow start Starting Material: 2-Chloro-6-fluoro-3-methyltoluene oxidation Step 1: Selective Oxidation Solvent: Dichloromethane or Acetonitrile Reagent: Activated MnO₂ or (NH₄)₂Ce(NO₃)₆ start->oxidation Oxidizing Agent product Crude Product: This compound oxidation->product Reaction Work-up purification Step 2: Purification Method: Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) product->purification Crude Mixture final_product Final Product: High-Purity Aldehyde (>98%) purification->final_product Purified Fractions

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work must be conducted by qualified personnel with appropriate safety measures in place.

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-chloro-6-fluoro-3-methyltoluene (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Oxidation: To the stirred solution, add activated manganese dioxide (MnO₂, ~5-10 eq) portion-wise. The use of a significant excess of MnO₂ is crucial as its activity can vary. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.

    • Expert Insight: The choice of MnO₂ is deliberate. It is a mild and selective heterogeneous oxidant for benzylic C-H bonds, minimizing the risk of over-oxidation to the carboxylic acid, which can be a significant issue with stronger oxidants like potassium permanganate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional DCM.

  • Extraction: Combine the filtrate and washes. If a more polar solvent like acetonitrile was used, the solvent should be removed under reduced pressure and the residue redissolved in an immiscible solvent like ethyl acetate for aqueous work-up. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Quality Control and Structural Elucidation

Confirming the identity and purity of the final compound is a non-negotiable step in chemical synthesis, particularly for materials intended for drug development. A multi-pronged analytical approach ensures a self-validating system of quality control.

QC_Workflow cluster_qc Analytical Quality Control Workflow cluster_tests Analytical Tests start Purified Product nmr ¹H & ¹³C NMR Structural Confirmation start->nmr hplc HPLC/UPLC Purity Assessment (% Area) start->hplc ms Mass Spec (GC-MS/LC-MS) Molecular Weight Verification start->ms result Purity > 98%? Structure Confirmed? nmr->result hplc->result ms->result pass Release for Use result->pass Yes fail Re-purify or Reject result->fail No

Caption: A standard quality control workflow for validating the identity and purity of a synthesized chemical intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show a characteristic aldehyde proton signal (singlet) around δ 9.5-10.5 ppm, a methyl group signal (singlet) around δ 2.2-2.5 ppm, and distinct signals in the aromatic region (δ 7.0-8.0 ppm). ¹³C NMR would confirm the presence of the carbonyl carbon (~190 ppm) and other carbon environments.

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis will be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight (172.59), with a characteristic isotopic pattern ([M+2]+) due to the presence of chlorine.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A high-purity sample (>98%) will show a single major peak with minimal impurities.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational intermediates in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). This compound is no exception and serves as a versatile precursor.

  • Scaffold for Heterocyclic Synthesis: The aldehyde functional group is a key handle for building heterocyclic ring systems (e.g., quinolines, pyrimidines, imidazoles), which are prevalent scaffolds in modern pharmaceuticals.

  • Intermediate for Agrochemicals and Pharmaceuticals: Halogenated aromatic compounds are frequently used in the synthesis of pesticides and drugs.[7][8] The specific substitution pattern of this molecule can be leveraged to synthesize targeted inhibitors or receptor agonists/antagonists where precise steric and electronic interactions are required for biological activity. The fluorine atom, in particular, can enhance binding to target proteins and improve the pharmacokinetic profile of the final molecule.[4]

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. Based on available safety data, this compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Information

CategoryCode(s)Description
Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][9]
Signal Word Warning[5][9]
Pictogram GHS07 (Exclamation Mark)
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
  • Handling: Work should be conducted in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[10] Avoid contact with skin and eyes and inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The compound is noted to be potentially air-sensitive, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

A Senior Application Scientist's Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This document provides a comprehensive safety and handling guide for this compound (CAS No. 286474-59-7), a substituted aromatic aldehyde frequently utilized in chemical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of the hazards and control measures associated with this compound is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven insights into best practices.

Chemical Profile and Hazard Summary

This compound is a combustible liquid that presents as a skin, eye, and respiratory irritant.[1][2][3][4][5] The primary risks associated with this chemical stem from direct contact and inhalation. Understanding its physical properties is the first step in establishing appropriate handling protocols.

Chemical Identifiers and Properties

A clear identification of the chemical is crucial for accurate record-keeping and safety management.

PropertyValueSource(s)
CAS Number 286474-59-7[1][5][6][7]
Molecular Formula C₈H₆ClFO[1][5][6][8]
Molecular Weight 172.59 g/mol [1][5][6][8]
IUPAC Name This compound[5]
Synonyms 6-Chloro-2-fluoro-m-tolualdehyde[1][5]
Physicochemical Data

These properties dictate the chemical's behavior under various laboratory conditions and are essential for designing safe experiments and storage solutions.

PropertyValueSource(s)
Physical Form Liquid[3]
Boiling Point 249 °C[1][3][5][9]
Flash Point 110 °C (230 °F) - closed cup[1][3][4][5][9]
Density 1.3 g/mL at 25 °C[1][3][5][9][10]
Refractive Index n20/D 1.548[1][5][9]
Sensitivity Air Sensitive[4][9]

GHS Classification and Toxicological Insights

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified under GHS as a warning-level hazard, primarily affecting the skin, eyes, and respiratory system.

GHS Hazard Profile
Hazard ClassCategoryHazard CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Irritation2H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

(Source:[1][2][3][5][8][11])

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

GHS_Hazards cluster_chemical Hazard Source cluster_targets Primary Target Organs C8H6ClFO This compound CAS: 286474-59-7 Eyes Eyes C8H6ClFO->Eyes H319 (Serious Irritation) Skin Skin C8H6ClFO->Skin H315 (Irritation) Respiratory_System Respiratory System C8H6ClFO->Respiratory_System H335 (Irritation)

GHS Hazard-Target Organ Relationship.
Toxicological Discussion

The toxicological data for this compound is primarily focused on its irritant properties.[4][8][12] There is currently no available data to classify it for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] The irritant nature of aldehydes is often attributed to their ability to react with biological macromolecules. The chloro and fluoro substituents can further influence this reactivity. One study noted the use of a quantitative structure-activity relationship (QSAR) model to establish its toxicity in the aquatic organism Tetrahymena pyriformis, indicating its potential environmental impact.[1]

Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is not merely about wearing PPE; it is a systematic approach starting with engineering controls. The principle of the "Hierarchy of Controls" should always be applied.

Hierarchy_of_Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective)

Hierarchy of Controls Model.
Engineering and Administrative Controls

  • Ventilation : All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][13][14] This is the primary engineering control to minimize respiratory exposure to its vapors, as it may cause respiratory irritation.[2][4]

  • Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[4][15][16] Their proximity is critical for immediate decontamination in case of accidental contact.

  • Standard Operating Procedures (SOPs) : Develop and strictly follow SOPs for all procedures involving this chemical. This includes pre-operational checks of safety equipment and spill kits.[14]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to ensure it is appropriate for the risks involved.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles conforming to EN166 or NIOSH standards.[8][14]Protects against splashes that can cause serious eye irritation (H319).[11] A face shield may be worn in addition to goggles for tasks with a higher splash risk.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which causes irritation (H315).[11] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[8][17]
Skin/Body Laboratory coat, long pants, and closed-toe shoes.Standard laboratory practice to protect skin from accidental contact.[8][14] An impervious apron can provide additional protection.[14]
Respiratory Type ABEK (EN14387) respirator filter or equivalent.[1]Required when engineering controls are insufficient or during spill cleanup. ABEK filters provide protection against Organic vapors (A), Inorganic vapors (B), Sulfur dioxide (E), and Ammonia (K).

Emergency Procedures and First-Aid Protocols

Immediate and correct response to an exposure is critical to minimizing harm. All laboratory personnel must be trained on these procedures.

First-Aid Measures

The following workflow outlines the critical steps to take following an accidental exposure.

First_Aid_Workflow cluster_routes Start Exposure Event Skin_Contact Skin Contact Eye_Contact Eye Contact Inhalation Inhalation Ingestion Ingestion Step_Skin_1 Immediately remove contaminated clothing. Skin_Contact->Step_Skin_1 Step_Eye_1 Immediately flush eyes with plenty of water for at least 15 mins. Eye_Contact->Step_Eye_1 Step_Inhale_1 Move person to fresh air. Inhalation->Step_Inhale_1 Step_Ingest_1 Do NOT induce vomiting. Ingestion->Step_Ingest_1 Step_Skin_2 Wash skin with plenty of soap and water for 15 mins. Step_Skin_1->Step_Skin_2 End Seek Immediate Medical Attention Step_Skin_2->End Step_Eye_2 Hold eyelids open. Remove contact lenses if easy to do. Step_Eye_1->Step_Eye_2 Step_Eye_2->End Step_Inhale_2 Keep at rest in a position comfortable for breathing. Step_Inhale_1->Step_Inhale_2 Step_Inhale_3 If not breathing, give artificial respiration. Step_Inhale_2->Step_Inhale_3 Step_Inhale_3->End Step_Ingest_2 Rinse mouth with water. Step_Ingest_1->Step_Ingest_2 Step_Ingest_2->End

Emergency First-Aid Workflow.

(Source for all first-aid steps:[4][8][11][13][15])

Causality Note: The 15-minute flushing period for skin and eyes is a widely accepted standard designed to ensure the chemical is sufficiently diluted and washed away, thereby mitigating the extent of irritation and potential tissue damage.[13] For ingestion, vomiting is not induced due to the risk of causing further damage to the esophagus.[15]

Fire-Fighting and Accidental Release
  • Fire-Fighting : This compound is a combustible liquid with a high flash point of 110 °C.[1][3] Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4][17] Firefighters must wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products, which include carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[4][11]

  • Accidental Release : In case of a spill, evacuate the area and ensure adequate ventilation.[17] Remove all sources of ignition.[18] Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13][19] Collect the material into a suitable, labeled container for hazardous waste disposal.[14][19][20] Do not allow the product to enter drains or waterways.[13]

Handling, Storage, and Disposal

Proper long-term management of this chemical is essential for safety and maintaining its purity.

Safe Handling and Storage
  • Handling : Avoid contact with skin, eyes, and clothing.[8][13] Avoid breathing vapors or mist.[11][13] Wash hands thoroughly after handling.[2][11][13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][8][13][19] Several sources note that this chemical is "Air Sensitive," and therefore storing it under an inert atmosphere (e.g., nitrogen or argon) is a critical best practice to prevent degradation.[4][8][9] Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[11] Do not dispose of it down the drain or in the regular trash.[21] All waste disposal should be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[17] Empty containers must be triple-rinsed, with the first rinse collected as hazardous waste, before being discarded.[21]

Ecological Information

While comprehensive ecological data is limited, the compound is assigned a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1] This underscores the importance of preventing its release into the environment by adhering to strict spill control and disposal protocols.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-chloro-2-fluoro-3-methylbenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document, intended for an audience of researchers and drug development professionals, details two primary, robust synthetic strategies: the Vilsmeier-Haack formylation and directed ortho-lithiation of 4-chloro-2-fluorotoluene. Each method is presented with a thorough explanation of the underlying reaction mechanisms, detailed step-by-step experimental protocols, and a discussion of the critical process parameters. Furthermore, this guide includes a comprehensive characterization of the target molecule, complete with expected spectroscopic data, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific substitution pattern on the benzene ring allows for the fine-tuning of the molecule's steric and electronic properties, which is paramount in the design of targeted therapeutics.

This compound, with its unique combination of chloro, fluoro, and methyl substituents, presents a valuable scaffold for the synthesis of novel bioactive compounds. The strategic placement of these functional groups can influence molecular conformation, binding affinity to biological targets, and metabolic stability. This guide aims to provide a detailed and practical resource for the efficient and reliable synthesis of this important chemical intermediate.

Synthetic Strategies

Two principal synthetic routes have been identified as the most viable for the preparation of this compound. The choice between these methods will depend on the specific laboratory capabilities, desired scale of production, and tolerance for certain reagents.

2.1. Pathway 1: Vilsmeier-Haack Formylation of 4-Chloro-2-fluorotoluene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group.

2.1.1. Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chloro-2-fluorotoluene attacks the Vilsmeier reagent. The directing effects of the substituents on the ring guide the formylation to the desired ortho position relative to the fluorine atom and para to the chlorine atom. Subsequent hydrolysis of the resulting iminium salt yields the final aldehyde product.[1][4]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Starting_Material 4-Chloro-2-fluorotoluene Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H2O)

2.1.2. Experimental Protocol

Materials:

  • 4-Chloro-2-fluorotoluene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a solution of 4-chloro-2-fluorotoluene (1.0 eq) in anhydrous DMF, cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

2.2. Pathway 2: Directed Ortho-lithiation of 4-Chloro-2-fluorotoluene

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[5] This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 4-chloro-2-fluorotoluene, the fluorine atom can act as a modest directing group.

2.2.1. Reaction Mechanism

The mechanism involves the following key steps:

  • Deprotonation: A strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), selectively removes a proton from the position ortho to the fluorine atom.

  • Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

  • Work-up: Aqueous work-up hydrolyzes the intermediate to yield the final product.

Diagram of the Directed Ortho-lithiation Pathway

Ortho_Lithiation Starting_Material 4-Chloro-2-fluorotoluene Aryllithium Aryllithium Intermediate Starting_Material->Aryllithium + n-BuLi / TMEDA -78 °C Adduct Tetrahedral Intermediate Aryllithium->Adduct + DMF Product This compound Adduct->Product Aqueous Work-up

2.2.2. Experimental Protocol

Materials:

  • 4-Chloro-2-fluorotoluene

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a solution of 4-chloro-2-fluorotoluene (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

  • After the addition, continue stirring at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.

3.1. Physical Properties

PropertyValue
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol [6]
Appearance Off-white to yellow solid
Boiling Point 249 °C (lit.)[6]
Density 1.3 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.548 (lit.)[6]

3.2. Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the aldehyde proton. The aromatic region will display coupling patterns consistent with a trisubstituted benzene ring, with additional splitting due to the fluorine atom.

    • Expected Chemical Shifts (δ, ppm):

      • Aldehyde proton (CHO): ~10.2 ppm (singlet)

      • Aromatic protons: ~7.2-7.8 ppm (multiplet)

      • Methyl protons (CH₃): ~2.3 ppm (singlet)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The aldehyde carbon will appear at a characteristic downfield shift. The aromatic carbons will show signals in the range of 110-165 ppm, with carbon-fluorine coupling observed for the carbons in proximity to the fluorine atom.

    • Expected Chemical Shifts (δ, ppm):

      • Aldehyde carbon (C=O): ~188 ppm

      • Aromatic carbons: ~115-160 ppm

      • Methyl carbon (CH₃): ~15 ppm

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1690-1715 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic ring and the methyl group, as well as C-Cl and C-F stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 172.58). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety Considerations

Both synthetic pathways described in this guide involve the use of hazardous reagents and require appropriate safety precautions.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Organolithium reagents (n-BuLi, s-BuLi): are pyrophoric and will ignite on contact with air and moisture. They must be handled under a strictly inert atmosphere.

  • N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Emergency procedures for chemical spills and exposures should be in place.

Conclusion

This technical guide has outlined two effective and reliable synthetic methodologies for the preparation of this compound. The Vilsmeier-Haack formylation and the directed ortho-lithiation of 4-chloro-2-fluorotoluene both offer viable routes to this important synthetic intermediate. The choice of method will be dictated by the specific requirements of the research or development project. By providing detailed mechanistic insights, step-by-step protocols, and comprehensive characterization data, this guide serves as a valuable resource for chemists engaged in the synthesis of novel pharmaceutical agents.

References

Properties and uses of 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a polysubstituted aromatic aldehyde that serves as a critical and versatile building block in modern synthetic chemistry. Its unique arrangement of chloro, fluoro, methyl, and aldehyde functional groups on a benzene ring imparts specific reactivity and steric properties, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines plausible synthetic routes, and explores its significant applications, particularly in the fields of pharmaceutical and agrochemical development. The content herein is curated for researchers, chemists, and professionals in drug discovery and process development, offering expert insights into the strategic utilization of this compound.

Core Chemical and Physical Properties

This compound, also known as 6-chloro-2-fluoro-m-tolualdehyde, is a compound whose utility is defined by its precise chemical structure. The interplay between the electron-withdrawing halogen substituents and the electron-donating methyl group, in conjunction with the reactive aldehyde, allows for a wide range of chemical transformations.

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 286474-59-7[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.59 g/mol [1]
IUPAC Name This compoundN/A
Appearance Not specified, likely a liquid or low-melting solidN/A
Boiling Point 249 °C (lit.)
Density 1.3 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.548 (lit.)
Flash Point >110 °C (>230 °F)N/A
SMILES Cc1ccc(Cl)c(C=O)c1F
InChI Key GGZOMBUJFMOEEZ-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties of this compound.

The compound's structure, with its distinct substituents, makes it a subject of interest in quantitative structure-activity relationship (QSAR) models, such as those studying aquatic toxicity.

Synthesis and Mechanistic Considerations

A common strategy involves the controlled oxidation of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methyltoluene. This method avoids harsh conditions that could degrade the sensitive aldehyde product.

Proposed Synthetic Protocol: Oxidation of a Toluene Precursor

This protocol is based on general methodologies for the synthesis of halogenated benzaldehydes, such as the preparation of 2-chloro-6-fluorobenzaldehyde from its toluene precursor.[2][3]

Step 1: Free-Radical Chlorination of the Benzylic Position The synthesis begins with 2-chloro-6-fluoro-3-methyltoluene. The methyl group is selectively halogenated under free-radical conditions.

  • Rationale: Illuminating the reaction mixture with a suitable light source (e.g., a metal-halide lamp) initiates the formation of chlorine radicals, which preferentially attack the benzylic protons of the methyl group.[3] This leads to a mixture of the mono-, di-, and trichlorinated benzyl species. The reaction is driven to the dichlorinated intermediate, 2-chloro-1-(dichloromethyl)-6-fluoro-3-methylbenzene.

Step 2: Hydrolysis to the Aldehyde The resulting dichloromethyl group is then hydrolyzed to form the aldehyde.

  • Rationale: The hydrolysis is typically catalyzed by a strong acid (like sulfuric acid) or a solid superacid catalyst (e.g., Fe-SO₄²⁻/Fe₃O₄) in the presence of water.[3][4] The geminal dichlorides are unstable in aqueous acid and readily convert to the corresponding aldehyde.

Step 3: Purification The final product, this compound, is isolated and purified from the reaction mixture.

  • Rationale: An alkaline wash is used to neutralize the acidic catalyst and any carboxylic acid byproducts.[3] The crude product is then purified using techniques like reduced-pressure distillation or rectification to achieve high purity.[3]

SynthesisWorkflow start 2-Chloro-6-fluoro- 3-methyltoluene step1 Benzylic Dichlorination start->step1 Cl₂, Light (hv) intermediate 2-Chloro-1-(dichloromethyl)- 6-fluoro-3-methylbenzene step1->intermediate step2 Catalytic Hydrolysis intermediate->step2 H₂O, Acid Catalyst (e.g., Fe-SO₄²⁻/Fe₃O₄) end 6-Chloro-2-fluoro- 3-methylbenzaldehyde step2->end

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key intermediate. The aldehyde group provides a reactive handle for building molecular complexity, while the halogen and methyl substituents help tune the steric and electronic properties of the final active ingredient, often enhancing metabolic stability or target binding affinity.

Role in Pharmaceutical Synthesis

Halogenated benzaldehydes are foundational in medicinal chemistry. For instance, the related compound 2-chloro-6-fluorobenzaldehyde is a crucial precursor for producing penicillinase-resistant antibiotics like flucloxacillin.[2][5] This underscores the importance of this class of reagents in developing drugs to combat resistant bacterial infections.

While specific drugs derived from this compound are not detailed in the initial search, its structure is cited in patents for compounds aimed at treating diseases like obesity, suggesting its use as a building block in the synthesis of novel therapeutic agents.[6] The aldehyde can be converted into various functional groups or used in condensation reactions to form heterocyclic cores common in many biologically active molecules.[7]

ApplicationWorkflow start 6-Chloro-2-fluoro- 3-methylbenzaldehyde reductive_amination Reductive Amination start->reductive_amination R₂NH, [H] wittig_reaction Wittig Reaction start->wittig_reaction Ph₃P=CHR condensation Condensation (e.g., with active methylene compounds) start->condensation X-CH₂-Y product1 Substituted Benzylamines reductive_amination->product1 product2 Substituted Styrenes wittig_reaction->product2 product3 Heterocyclic Scaffolds (e.g., Pyrimidines, Isoxazoles) condensation->product3 end_product Active Pharmaceutical Ingredient (API) product1->end_product Further Synthetic Steps product2->end_product Further Synthetic Steps product3->end_product Further Synthetic Steps

Caption: Key synthetic transformations of the aldehyde for API development.

Utility in Agrochemicals

Similar to pharmaceuticals, the development of advanced agrochemicals relies on specialized intermediates. Fluorinated benzaldehydes are instrumental in creating potent and selective herbicides, pesticides, and fungicides.[8] The fluorine atom can increase the biological activity and metabolic stability of the final product. The structural motif of this compound makes it a candidate for synthesizing active ingredients used in modern crop protection. For example, related structures are precursors to highly effective diamide insecticides.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety.

Hazard Identification and Precautions

This compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.

  • Hazard Statements (H-codes):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-codes):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling and Storage Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If ventilation is inadequate, use an approved respirator with an organic vapor cartridge (e.g., type ABEK EN14387 filter).

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its synthetically versatile structure. The precise placement of its functional groups provides a robust platform for constructing complex molecular architectures. For researchers and developers in the pharmaceutical and agrochemical industries, this compound offers a reliable starting point for creating novel active ingredients with tailored properties. A thorough understanding of its chemical properties, synthetic pathways, and safety protocols is essential for leveraging its full potential in research and development.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Quinazoline Derivatives from 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. A significant portion of their anticancer activity stems from the inhibition of tyrosine kinases, crucial regulators of cellular signaling pathways often dysregulated in cancer. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of their therapeutic properties, making the development of efficient and versatile synthetic routes a paramount objective in medicinal chemistry.

This document provides a detailed guide for the synthesis of quinazoline derivatives, commencing with the strategically substituted starting material, 6-Chloro-2-fluoro-3-methylbenzaldehyde. The rationale behind this choice lies in the inherent reactivity of the aldehyde and the directing effects of the halogen and methyl substituents, which can be exploited to construct a diverse library of quinazoline analogues.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of quinazoline derivatives from 2-aminobenzaldehyde precursors is a well-established and versatile strategy. Our approach will focus on a robust and adaptable multi-step synthesis, beginning with the conversion of this compound to a key 2-aminobenzaldehyde intermediate, followed by cyclization to form the quinazoline core. Subsequent modifications can then be introduced to diversify the final products.

The overall synthetic workflow is depicted below:

G A This compound B Intermediate Amine A->B Nitration & Reduction C Quinazoline Core B->C Cyclization D Functionalized Quinazoline Derivatives C->D Substitution/Functionalization

Figure 1: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 2-Amino-6-chloro-3-methylbenzaldehyde

The initial and critical phase of this synthesis involves the regioselective introduction of an amino group ortho to the aldehyde functionality. This is typically achieved through a two-step process of nitration followed by reduction.

Protocol 1: Nitration of this compound

Rationale: The directing effects of the existing substituents on the benzene ring are paramount in this step. The aldehyde is a meta-director, while the chloro and fluoro groups are ortho, para-directors. However, the steric hindrance from the adjacent methyl and chloro groups will favor nitration at the position ortho to the aldehyde and para to the chloro group.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude nitro-intermediate.

Protocol 2: Reduction of the Nitro Group

Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of metal-acid systems. For laboratory-scale synthesis, the use of iron powder in acetic acid is a cost-effective and efficient method.

Materials:

  • Crude nitro-intermediate from Protocol 1

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Celite®

  • Sodium hydroxide solution (2 M)

  • Ethyl acetate

Procedure:

  • Suspend the crude nitro-intermediate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize by washing with 2 M sodium hydroxide solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the crude 2-amino-6-chloro-3-methylbenzaldehyde. This intermediate can be purified by column chromatography if necessary.

Part 2: Construction of the Quinazoline Core

With the key 2-aminobenzaldehyde intermediate in hand, the next stage is the cyclization to form the quinazoline ring. This can be achieved through various methods, often involving condensation with a nitrogen source.

Protocol 3: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

Rationale: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The reaction of a 2-aminobenzonitrile (which can be formed in situ from the aldehyde) with formamidine acetate under microwave irradiation is an efficient method for the synthesis of 4-aminoquinazolines.

Materials:

  • 2-Amino-6-chloro-3-methylbenzaldehyde

  • Formamidine acetate

  • Ammonium acetate

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-6-chloro-3-methylbenzaldehyde (1.0 eq), formamidine acetate (1.5 eq), and ammonium acetate (2.0 eq) in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150°C) for a specified time (e.g., 10-20 minutes). The optimal conditions should be determined empirically.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-chloro-7-methyl-4-aminoquinazoline.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Quinazoline Formation A This compound B Nitration A->B C Nitro-intermediate B->C D Reduction C->D E 2-Amino-6-chloro-3-methylbenzaldehyde D->E F 2-Amino-6-chloro-3-methylbenzaldehyde G Microwave-Assisted Cyclization F->G H 8-Chloro-7-methyl-4-aminoquinazoline G->H

Figure 2: Detailed workflow for the synthesis of the quinazoline core.

Part 3: Diversification of the Quinazoline Scaffold

The synthesized 8-chloro-7-methyl-4-aminoquinazoline serves as a versatile platform for further functionalization. The 4-amino group can be a nucleophile in various reactions, or the chloro group at the 8-position can be a site for substitution reactions.

Protocol 4: N-Arylation of 4-Aminoquinazoline

Rationale: The introduction of an aryl group at the 4-amino position is a common strategy to modulate the biological activity of quinazoline derivatives. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Materials:

  • 8-Chloro-7-methyl-4-aminoquinazoline

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 8-chloro-7-methyl-4-aminoquinazoline (1.0 eq), the aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 100-110°C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl-4-aminoquinazoline derivative.

Data Summary

| Compound | Starting Material | Key Reagents | Yield (%) | Analytical Data |

Application Notes & Protocols: The Strategic Use of 6-Chloro-2-fluoro-3-methylbenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Polysubstituted Benzaldehyde

In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) hinges on the selection of precisely functionalized building blocks. 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7) has emerged as a key intermediate of significant strategic value. Its utility is not merely in its reactive aldehyde handle, but in the specific constellation of substituents on the aromatic ring. The presence of chlorine and fluorine atoms is a well-established strategy to modulate a molecule's physicochemical properties. Fluorine, in particular, can enhance metabolic stability, increase binding affinity to target proteins, and improve lipophilicity, thereby positively influencing the pharmacokinetic profile of a drug candidate.[1]

This guide provides an in-depth exploration of this compound as a precursor in pharmaceutical synthesis. We will elucidate its role in constructing complex heterocyclic scaffolds, with a particular focus on its application in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy. The protocols and insights provided are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 286474-59-7[2]
Molecular Formula C₈H₆ClFO[3]
Molecular Weight 172.58 g/mol [3]
Appearance Solid[4]
Boiling Point 249 °C (lit.)[2]
Flash Point >110 °C (>230 °F)[2]
Density 1.3 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.548 (lit.)[2]

Safety & Handling: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[2]

    • Response: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If inhaled, remove the person to fresh air and keep comfortable for breathing.[2]

    • Storage: Store in a well-ventilated place with the container tightly closed. It is noted to be air-sensitive and should be stored under an inert atmosphere.

Core Application: A Building Block for Kinase Inhibitor Scaffolds

The primary utility of this compound in pharmaceutical synthesis is its function as an electrophilic partner in carbon-carbon and carbon-nitrogen bond-forming reactions. The aldehyde group provides a reactive site for constructing more complex molecular architectures. This is particularly relevant in the synthesis of kinase inhibitors, many of which feature complex heterocyclic cores decorated with substituted aryl groups. The specific substitution pattern of this benzaldehyde can be critical for achieving high potency and selectivity for the target kinase.

A foundational reaction for extending the carbon skeleton of an aldehyde is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated product. This product is a versatile intermediate that can undergo subsequent cyclization and functionalization steps to build the core structures of drugs like the MEK inhibitor Trametinib.[5][6]

General Synthetic Workflow

The diagram below illustrates a generalized workflow where this compound is utilized to generate a key intermediate, which is then incorporated into a final, complex API like a kinase inhibitor.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final API Assembly A 6-Chloro-2-fluoro- 3-methylbenzaldehyde C α,β-Unsaturated Intermediate (via Knoevenagel Condensation) A->C Base Catalyst (e.g., Piperidine) B Active Methylene Compound (e.g., Malononitrile) B->C D Complex Heterocyclic Scaffold C->D Cyclization/ Functionalization F Final Kinase Inhibitor (e.g., Trametinib Analogue) D->F Coupling Reaction E Other Key Intermediates E->F G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK

References

The Strategic Synthesis of Diamide Insecticides from 6-Chloro-2-fluoro-3-methylbenzaldehyde: An Application Guide for Agrochemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Diamide Insecticides in Modern Agriculture

The class of diamide insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, represents a significant advancement in crop protection technology. These compounds exhibit high efficacy against a broad spectrum of lepidopteran pests, coupled with low toxicity to non-target organisms.[1] Their novel mode of action, targeting the insect ryanodine receptors, leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately, pest mortality.[1] The intricate molecular architecture of these insecticides necessitates a sophisticated and efficient synthetic strategy. This guide provides a comprehensive overview and detailed protocols for the preparation of diamide insecticides, with a strategic focus on utilizing 6-Chloro-2-fluoro-3-methylbenzaldehyde as a versatile starting material for the synthesis of a key structural component.

The industrial synthesis of these vital agrochemicals hinges on the convergent coupling of two primary intermediates: a substituted pyrazole carboxylic acid and a functionalized anthranilic acid derivative.[2] This document will elucidate a plausible and efficient synthetic pathway to one of these key building blocks, 2-amino-5-chloro-3-methylbenzoic acid, commencing from this compound. Furthermore, established protocols for the synthesis of the pyrazole counterpart and the final amide coupling will be detailed, providing researchers and process chemists with a comprehensive roadmap for development.

Synthetic Strategy Overview: A Convergent Approach

The overall synthetic strategy for diamide insecticides such as chlorantraniliprole is a convergent one, maximizing efficiency and yield by preparing complex intermediates separately before their final union. The core of this strategy is the formation of a critical amide bond between two key fragments.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Start1 This compound Int1A 6-Chloro-2-fluoro-3-methylbenzoic acid Start1->Int1A Oxidation Int1B 2-Amino-6-chloro-3-methylbenzoic acid Int1A->Int1B SNAr Amination Int1C 2-Amino-5-chloro-3-methylbenzoic acid Int1B->Int1C Chlorination Coupling Amide Coupling Int1C->Coupling Start2 2,3-Dichloropyridine Int2A Pyrazole Carboxylic Acid Derivative Start2->Int2A Multi-step Synthesis Int2A->Coupling FinalProduct Diamide Insecticide (e.g., Chlorantraniliprole) Coupling->FinalProduct

Part 1: Synthesis of the Key Anthranilic Acid Intermediate

A plausible and efficient synthetic route to 2-amino-5-chloro-3-methylbenzoic acid from this compound is proposed, involving a three-step sequence of oxidation, nucleophilic aromatic substitution, and chlorination.

Step 1.1: Oxidation of this compound

Causality: The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. This transformation is crucial as the carboxyl group is a necessary component of the final anthranilic acid intermediate and also acts as an activating group for the subsequent nucleophilic aromatic substitution. Various oxidizing agents can be employed, with sodium chlorite being an effective and relatively mild option that minimizes side reactions.[3][4]

Protocol: Sodium Chlorite Oxidation

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • To the flask, add this compound (1.0 eq) and acetonitrile (qs).

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • In a separate beaker, prepare a solution of sodium chlorite (NaClO2, 1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the stirred reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (Na2SO3).

  • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloro-2-fluoro-3-methylbenzoic acid.

IntermediateMolecular FormulaMolecular WeightPhysical Form
This compoundC8H6ClFO172.59 g/mol Liquid
6-Chloro-2-fluoro-3-methylbenzoic acidC8H6ClFO2188.59 g/mol Solid
Step 1.2: Nucleophilic Aromatic Substitution (SNAr) for Amination

Causality: The fluorine atom in 6-chloro-2-fluoro-3-methylbenzoic acid is activated towards nucleophilic aromatic substitution by the presence of the ortho-carboxyl group and the para-chloro group. This allows for the displacement of the fluoride ion by an amino group.[5][6] The use of aqueous ammonia under elevated temperature and pressure is a common industrial method for such transformations.

Protocol: Amination via SNAr

  • In a high-pressure autoclave, charge 6-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq) and a concentrated aqueous solution of ammonia (excess).

  • Seal the autoclave and heat the mixture to 120-150 °C with stirring. The internal pressure will increase.

  • Maintain the reaction at this temperature for 8-12 hours, monitoring the progress by High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-6-chloro-3-methylbenzoic acid.

Step 1.3: Regioselective Chlorination

Causality: The final step in the synthesis of the anthranilic acid intermediate is the regioselective chlorination at the 5-position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the chloro group from the previous step, the incoming electrophile is directed to the vacant ortho position (position 5 relative to the amino group). N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.[7][8]

Protocol: Chlorination with N-Chlorosuccinimide (NCS)

  • In a round-bottom flask, dissolve 2-amino-6-chloro-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any residual DMF and succinimide, and dry under vacuum to yield 2-amino-5-chloro-3-methylbenzoic acid.

IntermediateMolecular FormulaMolecular WeightPhysical Form
2-Amino-6-chloro-3-methylbenzoic acidC8H8ClNO2185.61 g/mol Solid
2-Amino-5-chloro-3-methylbenzoic acidC8H8ClNO2185.61 g/mol Solid

Part 2: Synthesis of the Pyrazole Carboxylic Acid Intermediate

The second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is synthesized from 2,3-dichloropyridine through a well-established multi-step process.[9][10][11]

G Start 2,3-Dichloropyridine Step1 Hydrazine Hydrate Start->Step1 Step2 Diethyl Maleate Step1->Step2 Step3 Bromination Step2->Step3 Step4 Oxidation Step3->Step4 Step5 Hydrolysis Step4->Step5 Final 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Step5->Final

Protocol: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A detailed, step-by-step protocol for this synthesis is often proprietary and subject to patent literature. However, a general outline based on published methods is as follows[9][12]:

  • Hydrazinolysis: React 2,3-dichloropyridine with hydrazine hydrate to form (3-chloropyridin-2-yl)hydrazine.

  • Cyclization: Condense the resulting hydrazine with diethyl maleate in the presence of a base to form the pyrazolidinone ring.

  • Bromination: Treat the pyrazolidinone intermediate with a brominating agent to introduce the bromine atom at the 3-position of the pyrazole ring.

  • Oxidation/Aromatization: Oxidize the pyrazolidine ring to a pyrazole.

  • Hydrolysis: Hydrolyze the ester group to the carboxylic acid to yield the final product.

Part 3: Final Amide Coupling to Form Diamide Insecticides

The final and critical step is the amide bond formation between the two key intermediates. This can be achieved through two primary routes: direct coupling or via a benzoxazinone intermediate.[2][13]

Route A: Direct Amide Coupling

Causality: This method involves the activation of the carboxylic acid group of the pyrazole intermediate, typically by converting it into a more reactive species like an acid chloride or a mixed anhydride, which then readily reacts with the amino group of the anthranilic acid derivative.[14] Methanesulfonyl chloride is a commonly used activating agent in the presence of a base.[2]

Protocol: Direct Amide Coupling

  • In a reaction vessel, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-3-methylbenzoic acid (or its N-methyl amide derivative) (1.05 eq) in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a tertiary amine base (e.g., triethylamine or pyridine, 2.5 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by HPLC).

  • Upon completion, the reaction is typically worked up by adding water to precipitate the crude product.

  • The crude product is then filtered, washed, and purified by recrystallization to afford the final diamide insecticide.

Route B: Coupling via a Benzoxazinone Intermediate

Causality: This two-step approach first involves the cyclization of the two intermediates to form a benzoxazinone ring, which is then opened by an amine (e.g., methylamine) to yield the final product. This can sometimes offer advantages in terms of purification and yield.[2][13]

Protocol: Benzoxazinone Formation and Ring Opening

  • Benzoxazinone Formation: React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating agent (e.g., methanesulfonyl chloride and a base) to form the 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one intermediate.[13]

  • Ring Opening: Isolate the benzoxazinone intermediate and react it with an aqueous solution of methylamine to open the ring and form the final N-methyl amide of the diamide insecticide.

G cluster_0 Route A cluster_1 Route B Int1 2-Amino-5-chloro-3-methylbenzoic acid DirectCoupling Direct Amide Coupling Int1->DirectCoupling Benzoxazinone Benzoxazinone Intermediate Int1->Benzoxazinone Int2 Pyrazole Carboxylic Acid Derivative Activator Methanesulfonyl Chloride / Base Int2->Activator Int2->Benzoxazinone Activator->DirectCoupling FinalProduct Diamide Insecticide DirectCoupling->FinalProduct RingOpening Ring Opening Benzoxazinone->RingOpening Methylamine Methylamine Methylamine->RingOpening RingOpening->FinalProduct

Safety and Handling

This compound is an irritant and may cause skin, eye, and respiratory irritation.[15][16] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent used in the synthesis.[17][18] The reactions described involve corrosive and potentially hazardous reagents, and appropriate care must be taken. High-pressure reactions should only be performed by trained personnel with the proper equipment.

Conclusion

The synthesis of diamide insecticides is a testament to the ingenuity of modern agrochemical research. By employing a convergent synthetic strategy and leveraging versatile starting materials like this compound, it is possible to construct these complex and highly effective molecules. The protocols and strategic insights provided in this guide are intended to empower researchers and development professionals in their efforts to innovate and optimize the production of these vital crop protection agents.

References

Synthesis of chlorantraniliprole from 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Chlorantraniliprole

Topic: Synthesis of Chlorantraniliprole Reference Starting Material Analysis: 6-Chloro-2-fluoro-3-methylbenzaldehyde Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Overview of Chlorantraniliprole Synthesis

Chlorantraniliprole is a pioneering insecticide from the anthranilic diamide class, renowned for its potent and selective activation of insect ryanodine receptors.[1] This mode of action leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and eventual death in targeted pests. Its remarkable efficacy and safety profile in mammals have made it a cornerstone of modern crop protection.

The industrial synthesis of this complex molecule is a testament to strategic chemical design, primarily revolving around the convergent coupling of two key intermediates:

  • The Anthranilamide Core: 2-amino-5-chloro-N,3-dimethylbenzamide

  • The Pyrazole Carboxylic Acid: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This document provides a detailed guide to the synthesis of these intermediates and their final assembly into chlorantraniliprole, grounded in established and scalable chemical transformations.[2]

A critical analysis of the proposed starting material, this compound, is also included. While not a conventional precursor, we will explore the theoretical transformations required to integrate it into the established synthetic pathway, highlighting the significant chemical challenges involved. This approach ensures a robust understanding of not only the "how" but also the critical "why" behind established industrial routes.

Part I: Synthesis of the Anthranilamide Core (Intermediate A)

The first key intermediate is 2-amino-5-chloro-N,3-dimethylbenzamide . A common and efficient pathway begins with 3-methyl-2-nitrobenzoic acid, leveraging a sequence of reduction, chlorination, and amidation.

Workflow for Intermediate A Synthesis

Intermediate_A_Synthesis A 3-Methyl-2-nitrobenzoic Acid B 2-Amino-3-methylbenzoic Acid A->B Catalytic Hydrogenation C 2-Amino-5-chloro-3-methylbenzoic Acid B->C Chlorination (e.g., SO2Cl2) D 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate A) C->D Amidation (via Acyl Chloride & Methylamine)

Caption: Synthetic pathway for Intermediate A.

Protocol 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

Step 1: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to a primary amine, a crucial functional group for the final coupling step. Catalytic hydrogenation is preferred for its high efficiency and clean conversion.

  • Charge a hydrogenation reactor with 3-methyl-2-nitrobenzoic acid and a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas (e.g., 0.2-0.5 MPa) and heat to approximately 50-60°C.

  • Maintain the reaction for several hours until hydrogen uptake ceases. Monitor completion using TLC or HPLC.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid.

Step 2: Regioselective Chlorination

  • Rationale: A chlorine atom is introduced para to the activating amino group. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.

  • Dissolve the 2-amino-3-methylbenzoic acid from the previous step in an inert solvent like dichloroethane.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of sulfuryl chloride dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The product, 2-amino-5-chloro-3-methylbenzoic acid, will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry.

Step 3: Amide Formation

  • Rationale: The carboxylic acid is converted into an N-methyl amide. This is typically a two-step process involving activation of the carboxylic acid followed by reaction with methylamine.[3][4]

  • Suspend the 2-amino-5-chloro-3-methylbenzoic acid in a solvent like toluene.

  • Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature to form the acyl chloride. Heat gently if necessary to drive the reaction to completion.

  • In a separate vessel, prepare a solution of aqueous methylamine.

  • Cool the methylamine solution and slowly add the acyl chloride solution, maintaining a basic pH and low temperature.

  • Stir for 2-3 hours. The final product, 2-amino-5-chloro-N,3-dimethylbenzamide , will precipitate.

  • Collect the product by filtration, wash thoroughly with water, and dry.

Parameter Step 1 (Reduction) Step 2 (Chlorination) Step 3 (Amidation)
Starting Material 3-Methyl-2-nitrobenzoic Acid2-Amino-3-methylbenzoic Acid2-Amino-5-chloro-3-methylbenzoic Acid
Key Reagent H₂, Raney NiSulfuryl Chloride (SO₂Cl₂)Thionyl Chloride, Methylamine
Solvent EthanolDichloroethaneToluene
Typical Yield >95%~90%~92%

Part II: Synthesis of the Pyrazole Core (Intermediate B)

The second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , is assembled in a multi-step sequence typically starting from 2,3-dichloropyridine.[5][6]

Workflow for Intermediate B Synthesis

Intermediate_B_Synthesis A 2,3-Dichloropyridine B 3-Chloro-2-hydrazinylpyridine A->B Hydrazinolysis (Hydrazine Hydrate) C Ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro- 1H-pyrazole-5-carboxylate B->C Cyclization (Diethyl Maleate) D Ethyl 3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro- 1H-pyrazole-5-carboxylate C->D Bromination E Ethyl 3-Bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylate D->E Oxidation (e.g., K2S2O8) F 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole- 5-carboxylic acid (Intermediate B) E->F Hydrolysis (e.g., NaOH, then HCl)

Caption: Synthetic pathway for Intermediate B.

Protocol 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Step 1: Hydrazinolysis

  • Rationale: The more reactive chlorine at the 2-position of 2,3-dichloropyridine is displaced by hydrazine to form the key hydrazine intermediate.

  • Reflux 2,3-dichloropyridine with hydrazine hydrate in a solvent such as ethoxyethanol.

  • After several hours, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 3-chloro-2-hydrazinylpyridine can be purified by recrystallization.

Step 2: Cyclization

  • Rationale: The hydrazine derivative undergoes condensation with diethyl maleate to construct the pyrazolidinone ring system.

  • React 3-chloro-2-hydrazinylpyridine with diethyl maleate in the presence of a base like sodium ethoxide in ethanol.

  • The reaction forms the cyclized product, which can be isolated after workup.

Step 3 & 4: Bromination and Oxidation

  • Rationale: A bromine atom is introduced, and the pyrazoline ring is subsequently oxidized (aromatized) to the more stable pyrazole ring.[7] Some methods may combine these steps or alter their order.

  • Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide (POBr₃).

  • The resulting 4,5-dihydro-pyrazole intermediate is then oxidized. A common method uses potassium persulfate (K₂S₂O₈) and sulfuric acid in acetonitrile to form the aromatic pyrazole ester.[5]

Step 5: Hydrolysis

  • Rationale: The ethyl ester is saponified to the carboxylic acid, which is required for the final amide coupling.

  • Treat the ethyl ester with a base, such as sodium hydroxide, in an aqueous methanol solution.[5]

  • Stir at room temperature for several hours until the hydrolysis is complete.

  • Cool the mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

  • The desired product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , precipitates as a solid.

  • Collect by filtration, wash with water, and dry. Recrystallization from a solvent like isopropanol can yield high-purity material.[7]

Part III: Final Assembly of Chlorantraniliprole

The final step is an amide bond formation between Intermediate A and Intermediate B. The most common industrial method involves activating the carboxylic acid of Intermediate B.

Workflow for Final Coupling

Final_Coupling cluster_0 Intermediate B cluster_1 Intermediate A B 3-Bromo-1-(3-chloropyridin-2-yl)-1H- pyrazole-5-carboxylic acid C Acyl Chloride Intermediate B->C Activation (e.g., SOCl2) A 2-Amino-5-chloro-N,3- dimethylbenzamide D Chlorantraniliprole A->D C->D Amide Coupling

Caption: Final amide coupling to form Chlorantraniliprole.

Protocol 3: Amide Coupling Reaction
  • Rationale: Formation of an amide bond requires activation of the carboxylic acid. Converting it to an acyl chloride is a highly effective method, which then readily reacts with the aniline nitrogen of Intermediate A.

  • Suspend Intermediate B (the pyrazole carboxylic acid) in an inert solvent such as toluene or acetonitrile. Add a catalytic amount of DMF.

  • Add an acylating agent like thionyl chloride or triphosgene and heat the mixture (e.g., 70-110°C) until the conversion to the acyl chloride is complete.[8] This forms a solution of the reactive acyl chloride.

  • In a separate flask, dissolve Intermediate A (the anthranilamide) in the same solvent.

  • Cool the acyl chloride solution and slowly add the solution of Intermediate A. An acid scavenger (like pyridine or triethylamine) may be used, though some processes proceed without it.[8]

  • Heat the reaction mixture to reflux for several hours until the coupling is complete.

  • Cool the mixture, which may cause the product to crystallize.

  • Filter the solid, wash with solvent and then water to remove any salts, and dry under vacuum to yield the final product, Chlorantraniliprole .

Part IV: Analysis of the Proposed Starting Material

The user-proposed starting material, This compound , presents significant challenges as a precursor for the synthesis of Intermediate A (2-amino-5-chloro-N,3-dimethylbenzamide).

Structural Comparison:

FeatureProposed Starting MaterialRequired Intermediate AAnalysis of Discrepancy
Scaffold BenzaldehydeBenzamideRequires oxidation and amidation.
Position 2 Fluoro (-F)Amino (-NH₂)Requires nucleophilic aromatic substitution.
Position 5 Hydrogen (-H)Chloro (-Cl)Requires chlorination.
Position 6 Chloro (-Cl)Hydrogen (-H)Requires de-chlorination.

Theoretical Conversion Pathway and Challenges:

Converting this compound into Intermediate A would be a lengthy, low-yielding, and non-standard process:

  • Oxidation: The aldehyde must be oxidized to a carboxylic acid. This is a standard transformation but adds a step.

  • Nitration: To introduce the nitrogen for the future amino group, the ring must be nitrated. The directing effects of the existing groups (-Cl, -F, -COOH, -CH₃) would likely lead to a mixture of isomers, making purification difficult and reducing the yield of the desired regioisomer.

  • Functional Group Transformations: A complex series of steps would be needed to correct the substituents:

    • Substitution of Fluorine: Replacing the aryl fluorine with an amine (via nucleophilic aromatic substitution) is challenging and requires harsh conditions.

    • Reduction: The nitro group would need to be reduced to an amine.

    • De-chlorination/Re-chlorination: The chlorine is in the wrong position (position 6 instead of 5). This would likely require a de-chlorination step followed by a regioselective re-chlorination, which is highly impractical.

  • Amidation: The final conversion of the carboxylic acid to the N-methylamide.

References

Conversion of 6-Chloro-2-fluoro-3-methylbenzaldehyde to 2-amino-5-chloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthetic conversion of 6-Chloro-2-fluoro-3-methylbenzaldehyde to the versatile pharmaceutical intermediate, 2-amino-5-chloro-3-methylbenzoic acid. This two-step synthesis involves an initial oxidation of the aldehyde to a carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the amino group. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth explanations of the reaction mechanisms and procedural choices to ensure reproducibility and success.

Introduction

2-amino-5-chloro-3-methylbenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] Its structural features, including the anthranilic acid core, provide a versatile scaffold for further chemical modifications.[2][3] The synthetic route commencing from this compound presents a logical and efficient pathway to this valuable intermediate. This guide will meticulously detail the two critical transformations: the oxidation of the benzaldehyde to the corresponding benzoic acid and the subsequent amination via nucleophilic aromatic substitution.

Synthetic Strategy Overview

The conversion is conceptualized as a two-stage process. The initial step focuses on the oxidation of the aldehyde functional group of this compound to a carboxylic acid, yielding the intermediate 6-chloro-2-fluoro-3-methylbenzoic acid. The second, and more intricate step, involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom, activated by the electron-withdrawing carboxylic acid group, is displaced by an amino group to furnish the final product, 2-amino-5-chloro-3-methylbenzoic acid.

Synthetic_Pathway Start This compound Intermediate 6-chloro-2-fluoro-3-methylbenzoic acid Start->Intermediate Step 1: Oxidation Product 2-amino-5-chloro-3-methylbenzoic acid Intermediate->Product Step 2: Amination (SNAr)

Caption: Overall synthetic workflow.

Part 1: Oxidation of this compound

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For this specific substrate, two robust and high-yielding methods are presented: oxidation with potassium permanganate under phase-transfer catalysis and a milder oxidation using sodium chlorite.

Method 1: Potassium Permanganate Oxidation

Principle and Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of efficiently converting aldehydes to carboxylic acids.[4] The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is crucial when dealing with substrates that have limited solubility in the aqueous permanganate solution. The PTC facilitates the transfer of the permanganate ion into the organic phase where the reaction occurs, leading to a smoother and more efficient conversion.[3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable organic solvent such as toluene or ethyl acetate (10 mL per gram of aldehyde).

  • Catalyst Addition: Add tetrabutylammonium bromide (0.05 eq) to the solution and stir until it dissolves.

  • Oxidant Addition: In a separate flask, prepare a solution of potassium permanganate (1.5 eq) in water (10 mL per gram of KMnO₄). Add the aqueous KMnO₄ solution to the vigorously stirred organic solution at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature below 40°C using a water bath if necessary. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and confirmed by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Isolation: Filter the mixture through a pad of celite to remove the MnO₂. Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloro-2-fluoro-3-methylbenzoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Method 2: Sodium Chlorite Oxidation

Principle and Rationale: Sodium chlorite (NaClO₂) is a milder and more selective oxidizing agent for converting aldehydes to carboxylic acids, particularly for substrates sensitive to harsh conditions.[5] The reaction is typically carried out in the presence of a chlorine scavenger, such as 2-methyl-2-butene or hydrogen peroxide, to prevent the formation of hypochlorite, which can lead to side reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (3:1 v/v).

  • Reagent Addition: Add 2-methyl-2-butene (3.0 eq) to the solution. In a separate flask, dissolve sodium chlorite (2.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.

  • Reaction Execution: Slowly add the aqueous sodium chlorite solution to the aldehyde solution at room temperature. The reaction is typically stirred for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate.

  • Isolation: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude 6-chloro-2-fluoro-3-methylbenzoic acid. Recrystallization can be performed for further purification.

Parameter Method 1: KMnO₄/PTC Method 2: NaClO₂
Oxidizing Agent Potassium PermanganateSodium Chlorite
Key Reagents Tetrabutylammonium Bromide2-methyl-2-butene, NaH₂PO₄
Solvent System Toluene/Water or Ethyl Acetate/Watertert-Butanol/Water
Temperature Room Temperature to 40°CRoom Temperature
Typical Yield >90%[4]High
Advantages Cost-effective, high yieldMilder conditions, high selectivity
Disadvantages Formation of MnO₂ wasteRequires a chlorine scavenger

Part 2: Amination of 6-chloro-2-fluoro-3-methylbenzoic acid

The conversion of the intermediate 6-chloro-2-fluoro-3-methylbenzoic acid to the final product involves a nucleophilic aromatic substitution (SNAr) reaction. In this step, the fluorine atom is displaced by an amino group. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group at the 1-position.[6][7] Due to the stability of the aryl fluoride bond, this reaction often requires elevated temperatures, pressure, or catalysis. A copper-catalyzed amination protocol is presented as an efficient method.

Copper-Catalyzed Amination with Aqueous Ammonia

Principle and Rationale: Copper-catalyzed amination of aryl halides, often referred to as a modified Ullmann condensation, has emerged as a powerful tool for the formation of C-N bonds.[2][8][9] Copper(I) species are believed to be the active catalysts in these transformations. The use of aqueous ammonia as the nitrogen source is advantageous due to its low cost and ease of handling.[10][11] The reaction likely proceeds through an oxidative addition of the aryl fluoride to a Cu(I) complex, followed by ligand exchange with ammonia and subsequent reductive elimination to yield the aniline product and regenerate the Cu(I) catalyst.

Amination_Mechanism cluster_0 Catalytic Cycle Cu(I)L Cu(I) Catalyst Oxidative_Addition Oxidative Addition Cu(I)L->Oxidative_Addition Aryl-F 6-chloro-2-fluoro-3-methylbenzoic acid Aryl-F->Oxidative_Addition Intermediate_1 Aryl-Cu(III)-F Complex Oxidative_Addition->Intermediate_1 Ligand_Exchange Ligand Exchange Intermediate_1->Ligand_Exchange NH3 Ammonia NH3->Ligand_Exchange Intermediate_2 Aryl-Cu(III)-NH2 Complex Ligand_Exchange->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Cu(I)L Product 2-amino-5-chloro-3-methylbenzoic acid Reductive_Elimination->Product

Caption: Proposed catalytic cycle for copper-catalyzed amination.

Experimental Protocol:

  • Reaction Setup: To a high-pressure reaction vessel, add 6-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq), copper(I) oxide (Cu₂O) (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Reagent Addition: Add concentrated aqueous ammonia (28-30%, a significant excess, e.g., 20-40 eq) and a co-solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150°C with vigorous stirring. The reaction is typically maintained at this temperature for 12-24 hours. The internal pressure will increase due to the heating of the aqueous ammonia solution.

  • Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or TLC analysis of aliquots taken after cooling and depressurizing the vessel.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Isolation: Dilute the reaction mixture with water and acidify with 1M HCl to a pH of approximately 4-5. The product, being an amino acid, may precipitate at its isoelectric point.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to afford pure 2-amino-5-chloro-3-methylbenzoic acid.

Parameter Copper-Catalyzed Amination
Catalyst Copper(I) Oxide (Cu₂O)
Ligand 1,10-Phenanthroline (or other suitable ligand)
Nitrogen Source Concentrated Aqueous Ammonia
Solvent System DMF or DMSO
Temperature 120-150°C
Pressure High Pressure (Autogenic)
Typical Yield Moderate to Good (dependent on conditions)
Advantages Utilizes inexpensive and readily available reagents
Disadvantages Requires high temperature and pressure

Safety Precautions

  • Oxidation Reactions: Both potassium permanganate and sodium chlorite are strong oxidizing agents and should be handled with care. Avoid contact with combustible materials. The reactions may be exothermic and should be monitored closely.

  • High-Pressure Reactions: The amination step is conducted at high temperature and pressure. A properly rated and maintained pressure vessel must be used. Ensure adequate shielding and follow all safety protocols for high-pressure reactions.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The conversion of this compound to 2-amino-5-chloro-3-methylbenzoic acid is a feasible two-step synthetic route. The initial oxidation of the aldehyde can be achieved with high efficiency using established methods such as potassium permanganate with a phase-transfer catalyst or sodium chlorite. The subsequent nucleophilic aromatic substitution of the fluoro group with ammonia is more challenging but can be effectively accomplished using a copper-catalyzed protocol under elevated temperature and pressure. The detailed procedures and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

Application Notes & Protocols: Strategic Insights into the Ald-ol Condensation of 6-Chloro-2-fluoro-3-methylbenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Substituted Chalcones in Medicinal Chemistry

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its application in the synthesis of α,β-unsaturated ketones, particularly chalcones, is of profound interest to the drug development community. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are privileged scaffolds found in a plethora of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3] The specific reactivity of substituted aromatic aldehydes, such as 6-Chloro-2-fluoro-3-methylbenzaldehyde, provides a direct route to novel chalcone derivatives with potentially enhanced therapeutic profiles. The substituents on the aromatic ring—a halogenating chloro group, an electron-withdrawing fluoro group, and a methyl group—offer unique electronic and steric properties that can modulate the biological activity of the resulting chalcone.

This document serves as a comprehensive guide for researchers, outlining the theoretical underpinnings and providing detailed protocols for the crossed aldol condensation of this compound. The focus is on providing a robust framework for the synthesis and purification of novel chalcone-like compounds, thereby empowering drug discovery and development endeavors.

The Chemical Rationale: Exploiting the Reactivity of this compound

The success of a crossed aldol condensation hinges on controlling the reaction pathway to favor a single major product.[1][4] A common strategy is to employ a non-enolizable aldehyde as one of the coupling partners. This compound is an ideal candidate for this role as it lacks α-hydrogens, the acidic protons necessary for enolate formation under basic conditions.[5][6] Consequently, it can only function as an electrophile, readily accepting a nucleophilic attack from the enolate of a reaction partner, typically a ketone.

The reaction is most commonly performed under basic catalysis, where a base such as sodium hydroxide abstracts an α-proton from the ketone to form a resonance-stabilized enolate.[7][8][9] This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate, or aldol adduct, readily undergoes dehydration, often spurred by heat, to yield the thermodynamically stable conjugated α,β-unsaturated ketone.[1][8] This dehydration step is typically facile due to the formation of an extended conjugated system involving the aromatic ring and the newly formed double bond.[7]

Visualizing the Base-Catalyzed Mechanism

Aldol_Condensation_Mechanism Figure 1: Base-Catalyzed Crossed Aldol Condensation Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone Ketone (with α-H) Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Water H₂O Enolate2 Enolate Base Base (OH⁻) Aldehyde 6-Chloro-2-fluoro- 3-methylbenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct Protonation Water2 H₂O Enolate2->Aldehyde C-C Bond Formation Final_Product α,β-Unsaturated Ketone (Chalcone Derivative) Aldol_Adduct->Final_Product Dehydration (-H₂O) Hydroxide OH⁻

Caption: A simplified workflow of the base-catalyzed crossed aldol condensation.

Experimental Protocols: Synthesis of Novel Chalcones

The following protocols are provided as robust starting points for the synthesis of chalcone derivatives from this compound. Researchers should note that optimization of reaction times, temperatures, and purification methods may be necessary for each specific ketone partner.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥97%J&K Scientific[10], Apollo Scientific[11], ChemUniverse[12]
AcetophenoneReagent GradeSigma-Aldrich
AcetoneACS GradeFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR
Ethanol (95%)Reagent GradePharmco
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Deionized WaterN/AIn-house
Protocol 1: Reaction with Acetophenone

This protocol details the synthesis of (E)-1-(phenyl)-3-(6-chloro-2-fluoro-3-methylphenyl)prop-2-en-1-one.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (5.79 mmol) of this compound and 0.70 g (5.83 mmol, 1.01 eq) of acetophenone in 15 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Initiation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide. Slowly add 5 mL of this NaOH solution dropwise to the stirred ethanolic solution over 5-10 minutes. A color change and/or the formation of a precipitate is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. This may take between 2 to 6 hours.

  • Workup and Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected solid with two 10 mL portions of cold deionized water, followed by one 10 mL portion of cold 95% ethanol to remove residual base and unreacted starting materials.

  • Drying: Allow the product to air dry on the filter for 15-20 minutes, then transfer to a watch glass and dry to a constant weight, either at room temperature overnight or in a vacuum oven at 40-50°C.

Protocol 2: Reaction with Acetone

This protocol describes the synthesis of (E)-4-(6-chloro-2-fluoro-3-methylphenyl)but-3-en-2-one. Note that acetone has two sets of α-hydrogens, but under controlled conditions, the mono-condensation product is favored.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 1.00 g (5.79 mmol) of this compound in 20 mL of acetone.

  • Initiation: To the stirring solution, add 10 mL of a 10% (w/v) aqueous solution of sodium hydroxide dropwise. The reaction is often exothermic.

  • Reaction and Workup: Stir the mixture at room temperature for 1-2 hours. A yellow precipitate should form. After the reaction period, pour the mixture into 50 mL of ice-cold water with stirring.

  • Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product as described in Protocol 1.

Purification by Recrystallization

The crude chalcone products can be purified by recrystallization to obtain a product of high purity, suitable for characterization and further use.[14][15]

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., 95% ethanol, methanol, ethyl acetate/hexanes mixture) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.[15] 95% ethanol is often a good starting point for chalcones.[14]

  • Procedure: Dissolve the crude product in a minimum amount of the chosen boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Characterization A 1. Dissolve Aldehyde and Ketone in Solvent B 2. Add Base Catalyst (e.g., NaOH solution) A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Cool in Ice Bath D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Water and Ethanol F->G H 8. Dry Crude Product G->H I 9. Recrystallize from Suitable Solvent H->I J 10. Collect Purified Crystals I->J K 11. Dry Final Product J->K L NMR, IR, MS, Melting Point K->L

Caption: A flowchart of the synthesis, isolation, and purification process.

Characterization of Products

The identity and purity of the synthesized chalcone derivatives should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.[14]

  • Spectroscopy:

    • ¹H NMR: The presence of vinylic protons (doublet, typically in the range of 6.5-8.0 ppm) with a large coupling constant (J ≈ 15 Hz) confirms the E-configuration of the double bond. Resonances corresponding to the aromatic protons and the methyl group should also be present.

    • ¹³C NMR: The carbonyl carbon signal will be downfield (typically >190 ppm), along with signals for the olefinic and aromatic carbons.

    • Infrared (IR) Spectroscopy: Look for a strong absorption band for the conjugated carbonyl group (C=O) around 1650-1680 cm⁻¹ and a band for the C=C double bond around 1600-1625 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion and Future Perspectives

The crossed aldol condensation of this compound with various ketones is a powerful and straightforward method for generating a library of novel chalcone derivatives. The protocols provided herein offer a solid foundation for these synthetic efforts. The structural diversity that can be achieved by varying the ketone reaction partner opens up vast possibilities for medicinal chemists to explore structure-activity relationships and develop new therapeutic agents. Further work could involve exploring different catalytic systems, including acid catalysis or the use of solid-supported catalysts, to optimize reaction conditions and enhance the greenness of the synthesis.[16][17]

References

Application Note & Protocol: Synthesis of (6-Chloro-2-fluoro-3-methylphenyl)(phenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of complex diarylmethanols is a cornerstone of medicinal chemistry and materials science, providing key structural motifs for a wide range of biologically active compounds and functional materials.[1][2] 6-Chloro-2-fluoro-3-methylbenzaldehyde is a valuable starting material, incorporating a unique substitution pattern of electron-withdrawing halogens and an electron-donating methyl group, which modulates the electronic and steric properties of the resulting alcohol. This application note provides a comprehensive, field-proven protocol for the nucleophilic addition of a Grignard reagent to this compound.

This guide moves beyond a simple recitation of steps to explain the critical causality behind the protocol design. We will address the strategic considerations for managing functional group compatibility and steric effects, detail a robust experimental workflow from reagent preparation to product characterization, and provide troubleshooting insights to ensure reproducible, high-yield synthesis.

Reaction Principle and Strategic Considerations

The Grignard reaction is a classic carbon-carbon bond-forming reaction involving the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon.[3] In this application, phenylmagnesium bromide serves as a potent carbon nucleophile that adds to the aldehyde of this compound to form an intermediate magnesium alkoxide. Subsequent acidic work-up protonates this intermediate to yield the desired secondary alcohol, (6-chloro-2-fluoro-3-methylphenyl)(phenyl)methanol.[4][5]

Reaction Scheme: (Self-generated image for illustrative purposes) Step 1: Phenylmagnesium bromide attacks the carbonyl carbon. Step 2: Acidic work-up protonates the alkoxide to yield the final product.

Causality Behind Experimental Design
  • Substrate Reactivity: The benzaldehyde is substituted with two ortho-halogens (F and Cl). These groups are strongly electron-withdrawing by induction, which increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.

  • Steric Hindrance: The presence of the chloro group at the C6 (ortho) position introduces significant steric bulk around the reaction center.[6] This can impede the approach of the Grignard reagent. To mitigate this, the reaction is performed at a reduced temperature (0 °C), which slows the reaction rate and favors the desired nucleophilic addition over potential side reactions.[6]

  • Functional Group Compatibility: Grignard reagents are extremely strong bases and will react with any acidic protons, such as those from water or alcohols.[7][8] Therefore, the entire reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents. The aryl chloride and fluoride moieties on the benzaldehyde are stable and do not react under these conditions.[9]

  • Reagent Preparation: While many Grignard reagents are commercially available, preparing them in situ from the corresponding halide and magnesium metal ensures maximum reactivity.[10] The initiation of this reaction can be sluggish due to a passivating oxide layer on the magnesium. A small crystal of iodine is often used as an activator; it reacts with the magnesium surface to expose fresh, reactive metal.[11]

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from the preparation of the Grignard reagent to the final, purified product.

G Experimental Workflow: Grignard Synthesis cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Nucleophilic Addition cluster_2 Part C: Work-up & Purification cluster_3 Part D: Analysis A1 Dry Glassware & Reagents A2 Mg Turnings + I2 crystal in Anhydrous THF A1->A2 A3 Add Bromobenzene Dropwise A2->A3 A4 Initiate & Reflux A3->A4 A5 Fresh Phenylmagnesium Bromide (PhMgBr) A4->A5 B1 Cool PhMgBr to 0 °C A5->B1 Transfer Reagent B3 Dropwise Addition of Aldehyde Solution B1->B3 B2 Dissolve Aldehyde in Anhydrous THF B2->B3 B4 Stir at 0 °C, then Warm to RT B3->B4 C1 Quench with aq. NH4Cl B4->C1 Transfer Reaction Mixture C2 Extract with Ethyl Acetate C1->C2 C3 Wash, Dry (Na2SO4), & Filter C2->C3 C4 Concentrate in vacuo C3->C4 C5 Purify via Column Chromatography C4->C5 D1 Characterization (NMR, IR, MS) C5->D1 Isolated Product

Caption: Workflow for the synthesis of (6-chloro-2-fluoro-3-methylphenyl)(phenyl)methanol.

Detailed Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, potentially pyrophoric, and react violently with water.[12] All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical.[3] this compound is an irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials & Equipment
  • Reagents:

    • Magnesium turnings (1.2 eq)

    • Bromobenzene (1.1 eq)

    • This compound (1.0 eq)

    • Iodine (1-2 small crystals)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Inert gas line (N₂ or Ar)

    • Ice bath

    • Standard glassware for work-up and chromatography

Part A: Preparation of Phenylmagnesium Bromide
  • Setup: Assemble a three-neck flask fitted with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas.

  • Initiation: Place magnesium turnings (1.2 eq) and a magnetic stir bar in the flask. Add one or two small crystals of iodine. The iodine will create a colored solution that fades as the reaction initiates.

  • Reagent Addition: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous THF.

  • Formation: Add a small portion (approx. 10%) of the bromobenzene solution to the stirring magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the fading of the iodine color and gentle bubbling.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a steady reflux.[13]

  • After the addition is complete, continue stirring the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.

Part B: Reaction with this compound
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the cooled, stirring Grignard reagent. A color change and an increase in viscosity may be observed. Maintain the temperature at 0 °C throughout the addition to control the exothermic reaction.[12]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Aqueous Work-up and Purification
  • Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt. This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure (6-chloro-2-fluoro-3-methylphenyl)(phenyl)methanol.

Data Summary and Expected Results

The protocol is designed for high-yield synthesis, though optimization may be required based on scale and specific laboratory conditions.

ParameterValue/ConditionRationale
Aldehyde Stoichiometry1.0 equivalentLimiting reagent
Mg Stoichiometry1.2 equivalentsEnsures complete conversion of the aryl halide
Aryl Halide Stoichiometry1.1 equivalentsSlight excess to drive Grignard formation to completion
Reaction Temperature0 °C for addition, then RTControls exothermicity and minimizes side products due to steric hindrance[6]
SolventAnhydrous THFEssential for stabilizing the Grignard reagent and preventing decomposition[10]
Work-up QuenchSaturated aq. NH₄ClMildly acidic quench to protonate the alkoxide without causing side reactions
Expected Yield 75-90%Typical range after purification

Characterization of (6-chloro-2-fluoro-3-methylphenyl)(phenyl)methanol:

  • ¹H NMR: Expect a singlet for the methyl group, aromatic protons in the 7-8 ppm range, a singlet or doublet for the benzylic C-H proton adjacent to the hydroxyl group, and a broad singlet for the -OH proton.

  • ¹³C NMR: Expect signals for the methyl carbon, aromatic carbons (with C-F and C-Cl splitting), and the benzylic carbon bearing the hydroxyl group (~70-80 ppm).

  • IR Spectroscopy: A characteristic broad absorption band for the O-H stretch will be present around 3200-3500 cm⁻¹.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Grignard reaction fails to start Wet glassware/solvents; Passivated magnesium surface.Ensure all equipment is rigorously dried. Use fresh, anhydrous solvent. Add a fresh iodine crystal or a few drops of 1,2-dibromoethane to activate the Mg.[11]
Low yield of desired product Incomplete Grignard formation; Steric hindrance; Premature quenching.Allow longer for Grignard formation. Ensure slow addition of the aldehyde at 0 °C. Verify anhydrous conditions throughout.
Formation of biphenyl byproduct Wurtz-type coupling of the Grignard reagent.This is a common side reaction. Use fresh, high-quality magnesium and avoid overheating during Grignard formation.[13]
Unreacted starting aldehyde Insufficient Grignard reagent; Poorly reactive Grignard reagent.Use a slight excess (1.1-1.2 eq) of the Grignard reagent. Ensure the reagent was successfully formed before adding the aldehyde.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Quinazoline Synthesis with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 2-substituted quinazolines and related quinazolinones from substituted benzaldehydes. The synthesis, while versatile, is often plagued by challenges ranging from low yields to complex purification hurdles.

This document moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a dynamic resource to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in quinazoline synthesis from substituted benzaldehydes? Low yields are a frequent issue and can typically be traced back to a few key areas:

  • Poor Starting Material Quality: Impurities in the 2-amino precursor (e.g., 2-aminobenzylamine, anthranilamide) or the benzaldehyde can introduce competing side reactions.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For example, some reactions require high temperatures to overcome activation energy barriers, while others may see product decomposition under the same conditions.[1]

  • Inefficient Cyclization or Oxidation: The final aromatization step is crucial. If the oxidant is weak, the catalyst is inactive, or the conditions for cyclization are not met, the reaction will stall at an intermediate stage.[1][2]

  • Product Loss During Workup: Quinazolines can have varying polarities and solubilities. Significant product can be lost during aqueous workup or extraction if the solvent and pH are not optimized.[1]

  • Moisture Sensitivity: Certain reagents and intermediates are sensitive to moisture, which can quench the reaction or promote hydrolysis.[1][3]

Q2: How do the electronic properties of the substituent on the benzaldehyde affect the reaction? The substituent on the benzaldehyde ring plays a significant role in the reaction kinetics. Generally, an electron-withdrawing group (EWG) such as -NO₂ or -CN makes the carbonyl carbon more electrophilic, which can accelerate the initial nucleophilic attack by the amine and may lead to higher yields.[4] Conversely, an electron-donating group (EDG) like -OCH₃ or -N(CH₃)₂ can slow down this initial step.[4] However, the overall success also depends on the stability of the intermediates and the specific catalyst system employed.[5]

Q3: What is the general mechanism for this transformation? The reaction typically proceeds through a cascade of three key steps:

  • Condensation: The primary amino group of the 2-amino precursor (e.g., anthranilamide) performs a nucleophilic attack on the carbonyl carbon of the benzaldehyde. This is often the rate-determining step and results in the formation of an imine (Schiff base) intermediate after dehydration.[2]

  • Intramolecular Cyclization: The second nucleophilic center on the precursor (e.g., the amide nitrogen) attacks the imine carbon, leading to the formation of a dihydroquinazoline ring.[2]

  • Oxidation/Dehydrogenation: The dihydroquinazoline intermediate is then aromatized to the final quinazoline product. This step requires an oxidant or specific catalytic conditions for dehydrogenation.[6][7]

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: Low or No Product Formation (Monitored by TLC/LC-MS)

You've run the reaction, but TLC analysis shows only starting material or a complex mixture at the baseline.

  • Possible Cause 1: Poor Quality of Starting Materials.

    • Troubleshooting Step: Verify the purity of your starting materials. Aldehydes are notoriously prone to oxidation to carboxylic acids. Check purity via NMR, GC-MS, or melting point.[1]

    • Protocol: Purification of Benzaldehydes: Liquid aldehydes should be distilled under reduced pressure. Solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes.[1] Ensure your 2-amino precursor is pure and dry.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Troubleshooting Step: The reaction may have a high activation energy barrier or, conversely, the product might be degrading at the chosen temperature.

    • Protocol: Temperature Screening: Set up several small-scale reactions in parallel at different temperatures (e.g., room temperature, 60 °C, 80 °C, 110 °C). Monitor the progress by TLC to identify the optimal condition.[1][3]

  • Possible Cause 3: Incorrect Solvent Choice.

    • Troubleshooting Step: Solvent polarity affects reactant solubility and the stability of intermediates.[1]

    • Protocol: Solvent Screening: Run the reaction in a variety of solvents with different properties. For instance, compare a non-polar solvent (Toluene), a polar aprotic solvent (DMF, DMSO), and a polar protic solvent (Ethanol, water).[1][2]

  • Possible Cause 4: Inactive Catalyst or Insufficient Oxidant.

    • Troubleshooting Step: For catalyzed reactions, the catalyst may be poisoned or deactivated. For reactions requiring an oxidant, it may have been consumed or is not strong enough.

    • Solution: Use a fresh batch of catalyst and/or oxidant. If the reaction is air-sensitive, ensure it is run under an inert atmosphere (Nitrogen or Argon).[1][3] Consider increasing the molar equivalents of the oxidant.

Issue 2: Multiple Spots on TLC Indicating Side Product Formation

The reaction proceeds, but TLC shows the formation of several products, making purification a challenge.

  • Possible Cause 1: Friedländer-type Side Reaction.

    • Explanation: Under certain conditions, particularly with 2-aminobenzaldehydes, a competing Friedländer annulation can occur, leading to quinoline byproducts instead of quinazolines.[3][8]

    • Solution: Carefully control the reaction pH and temperature. The Friedländer reaction is often catalyzed by strong acid or base.[9][10] Using milder, neutral, or specific catalytic conditions can favor the desired quinazoline pathway.

  • Possible Cause 2: Decomposition of Product or Intermediates.

    • Troubleshooting Step: The target quinazoline or a key intermediate may be unstable under the reaction conditions.

    • Protocol: Product Stability Test: Subject a small, purified sample of your product to the reaction conditions (solvent, temperature, catalyst) without the starting materials. Monitor for decomposition by TLC or LC-MS. If decomposition occurs, consider shorter reaction times or milder conditions.[1]

  • Possible Cause 3: Unwanted Oxidation.

    • Troubleshooting Step: If the reaction is performed in the presence of an oxidant, other functional groups in your molecule may be susceptible to oxidation.

    • Solution: Perform the reaction under an inert atmosphere to exclude atmospheric oxygen.[3] If an oxidant is required, consider a milder reagent (e.g., switch from MnO₂ to a catalytic aerobic system).

Issue 3: Challenges in Product Purification

The reaction worked, but isolating a pure product is proving difficult.

  • Problem: The product is "oiling out" during recrystallization.

    • Cause: The solution is likely supersaturated, or the cooling process is too rapid. Impurities can also inhibit proper crystal lattice formation.[11]

    • Solution: Allow the solution to cool more slowly. If it still oils out, reheat the solution, add a small amount of additional "good" solvent, and then allow it to cool slowly again. Alternatively, use a two-solvent recrystallization system.[11]

  • Problem: Low recovery after column chromatography.

    • Cause: The product may be highly polar and irreversibly adsorbing to the silica gel, or it may be streaking due to an inappropriate eluent system.[1]

    • Solution: First, try modifying your eluent. Adding a small amount of a polar modifier (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds) can significantly improve elution. If the product is still retained, consider switching to a different stationary phase like alumina or reverse-phase silica.

Visualized Workflows and Mechanisms

General Synthesis and Purification Workflow

reagents 1. Reagent Preparation (Check Purity) setup 2. Reaction Setup (Solvent, Catalyst, Atmosphere) reagents->setup reaction 3. Reaction (Heat/Stir) setup->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Workup (Quench, Extract) monitor->workup Reaction Complete purify 6. Purification (Column / Recrystallization) workup->purify characterize 7. Characterization (NMR, MS, MP) purify->characterize

Caption: Generalized workflow for quinazoline synthesis.

Plausible Reaction Mechanism

cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization cluster_3 Step 3: Aromatization Amine\n(e.g., Anthranilamide) Amine (e.g., Anthranilamide) Imine (Schiff Base)\nIntermediate Imine (Schiff Base) Intermediate Amine\n(e.g., Anthranilamide)->Imine (Schiff Base)\nIntermediate + Benzaldehyde - H₂O Dihydroquinazoline\nIntermediate Dihydroquinazoline Intermediate Imine (Schiff Base)\nIntermediate->Dihydroquinazoline\nIntermediate Intramolecular Attack Quinazoline\nProduct Quinazoline Product Dihydroquinazoline\nIntermediate->Quinazoline\nProduct Oxidation / Dehydrogenation (-2H)

Caption: Key mechanistic steps in quinazoline formation.

Troubleshooting Decision Tree

start Low Yield or No Reaction? purity Are Starting Materials Pure? start->purity conditions Are Reaction Conditions Optimal? purity->conditions Yes purify_reagents Action: Purify Reagents (Distill/Recrystallize) purity->purify_reagents No catalyst Is Catalyst/ Oxidant Active? conditions->catalyst Yes screen_temp Action: Screen Temperatures conditions->screen_temp No (Temp?) fresh_catalyst Action: Use Fresh Catalyst/Oxidant catalyst->fresh_catalyst No success Problem Solved catalyst->success Yes purify_reagents->start Re-run screen_solvent Action: Screen Solvents screen_temp->screen_solvent screen_solvent->start Re-run fresh_catalyst->start Re-run

References

Technical Support Center: A-Z Guide to Improving Chlorantraniliprole Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Chlorantraniliprole. This center is designed for researchers, chemists, and production managers dedicated to optimizing the synthetic route of this critical insecticide. Here, we move beyond simple protocols to dissect the intricate chemistry, troubleshoot common yield-limiting problems, and provide field-proven strategies to enhance process efficiency and product purity.

The synthesis of Chlorantraniliprole is a convergent process, primarily involving the coupling of two key intermediates. Success hinges on the purity of these building blocks and the precise execution of the final amide bond formation. This guide is structured to address challenges at each critical stage of the synthesis.

Core Synthesis Pathway Overview

The industrial production of Chlorantraniliprole typically follows a convergent synthesis strategy. Two main intermediates, 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B) , are synthesized separately and then coupled to form the final product.[1] The final coupling can be achieved either through direct amidation or via a two-step process involving a benzoxazinone intermediate.[1][2]

Chlorantraniliprole_Synthesis cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final Coupling A_start 2-Amino-3-methylbenzoic Acid A_chloro Chlorination A_start->A_chloro A_amidation Amidation A_chloro->A_amidation A_final Intermediate A (2-amino-5-chloro-N,3-dimethylbenzamide) A_amidation->A_final Coupling Amide Coupling Reaction A_final->Coupling B_start 2,3-Dichloropyridine B_cyclo Hydrazinolysis & Cyclization B_start->B_cyclo B_bromo Bromination & Oxidation B_cyclo->B_bromo B_final Intermediate B (3-bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid) B_bromo->B_final B_final->Coupling Product Chlorantraniliprole Coupling->Product

Caption: Convergent synthesis pathway for Chlorantraniliprole.

Troubleshooting Guide & FAQs (Arranged by Synthesis Stage)

This section addresses the most common issues encountered by researchers. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Stage 1: Synthesis of Intermediate A (2-amino-5-chloro-N,3-dimethylbenzamide)

This anthranilamide intermediate is a cornerstone of the final product. Yield and purity at this stage directly impact the efficiency of the final coupling reaction. A common route begins with 2-amino-3-methylbenzoic acid.[2]

Question 1: Why is my overall yield for Intermediate A below 80%?

Potential Causes & Solutions:

  • Suboptimal Chlorination: The chlorination of 2-amino-3-methylbenzoic acid is a critical step. Inefficient chlorination can lead to a mixture of unreacted starting material and polychlorinated byproducts.

    • Expert Insight: Many protocols use harsh or expensive chlorinating agents. A highly effective and cost-efficient method involves bubbling chlorine gas through a solution of the starting material in a solvent like dichloroethane at a controlled temperature (e.g., 50°C).[1][2] Maintaining a specific reactant-to-solvent mass ratio (e.g., 1:5) is crucial for maximizing efficiency.[2] Alternatively, using sulfuryl chloride can also be effective.[1]

  • Product Loss During Workup: Each purification step in a multi-step synthesis can lead to significant product loss.

    • Troubleshooting Action: Consider a "one-pot" or telescopic process where intermediates are not isolated. For instance, after the initial amidation of 2-amino-3-methylbenzoic acid, the resulting solution can be directly used for the subsequent chlorination step without isolating the intermediate solid. This minimizes handling losses.

  • Inefficient Amidation: The final conversion to the N-methylamide can be sluggish if not properly activated.

    • Troubleshooting Action: A robust method involves converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an aqueous solution of methylamine at low temperatures (0-10°C).[3] This two-step, one-pot approach typically results in high yields (80-95%).[3]

Question 2: I'm observing poor regioselectivity during the chlorination step. How can this be controlled?

Potential Causes & Solutions:

  • Reaction Conditions: The directing effects of the amino and carboxyl groups on the aromatic ring are sensitive to reaction conditions like temperature and the chlorinating agent used.

    • Expert Insight: The amino group is a strong activating ortho-, para-director, while the methyl group is a weak ortho-, para-director. The desired product is chlorinated at the 5-position (para to the amino group). Running the reaction at a moderately elevated temperature (e.g., 50-60°C) provides the activation energy needed for the reaction while minimizing side reactions.[4] Using a controlled feed of chlorine gas over several hours ensures that the reaction proceeds selectively.[2]

Stage 2: Synthesis of Intermediate B (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)

The synthesis of this pyrazole carboxylic acid is complex, often starting from 2,3-dichloropyridine.[1][5] Achieving high purity is essential, as impurities can interfere with the final coupling.

Question 1: The yield of the pyrazole cyclization step is low. What are the critical parameters?

Potential Causes & Solutions:

  • Base and Solvent Choice: The initial condensation of (3-chloropyridin-2-yl)-hydrazine with a cyclizing agent like diethyl maleate is highly dependent on the base and solvent system.

    • Expert Insight: Using a strong base like sodium ethoxide in an alcohol solvent is a common method for this cyclization.[1] The reaction is sensitive to moisture, so ensure anhydrous conditions.

  • Alternative Starting Materials: The traditional route from 2,3-dichloropyridine can be low-yielding.

    • Troubleshooting Action: An alternative route starting from 3-aminocrotononitrile has been shown to proceed with milder reaction conditions and can achieve better yields.[6] This pathway involves a sequence of cyclization with hydrazine hydrate, bromination, oxidation, and finally condensation.[6]

Question 2: I am struggling with the final hydrolysis of the pyrazole ester to the carboxylic acid. It's either incomplete or causes degradation.

Potential Causes & Solutions:

  • Harsh Hydrolysis Conditions: Standard ester hydrolysis with strong base at high temperatures can lead to degradation of the heterocyclic rings.

    • Expert Insight: A milder approach is recommended. Hydrolysis using sodium hydroxide in aqueous methanol at room temperature (around 20°C) for several hours can effectively cleave the ester.[5]

    • Troubleshooting Action: After basic hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a specific pH (e.g., pH 2) to precipitate the carboxylic acid product.[1] Proper pH control is critical to ensure complete precipitation without redissolving the product. The crude product can then be purified by recrystallization from a solvent like isopropanol.[5]

Stage 3: The Final Coupling Reaction & Purification

This is the most crucial step where the two intermediates are joined to form Chlorantraniliprole. The choice of coupling method significantly impacts yield, purity, and cost.

Question 1: My final amidation reaction has a low conversion rate. How can I improve it?

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid group of Intermediate B must be activated to react with the amine group of Intermediate A. Incomplete activation is a common cause of low yield.

    • Expert Insight: A highly efficient and industrially scalable method is to use methanesulfonyl chloride (MsCl) as the activating agent in the presence of a tertiary amine base like 3-picoline or 3-methylpyridine.[2][7] This reaction is typically performed in a solvent like acetonitrile.

    • Critical Parameters: Temperature control is paramount. The reaction mixture should be cooled to between -5°C and 0°C before the slow, dropwise addition of MsCl.[7] After the addition, the reaction is often warmed and held at a higher temperature (e.g., 50°C) for several hours to drive it to completion.[7]

  • Moisture Contamination: Amide coupling reagents, especially acid chlorides and their precursors, are highly sensitive to moisture, which can quench the reaction.

    • Troubleshooting Action: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

Question 2: I am observing significant impurities in my final product by HPLC. What are they and how can I prevent them?

Potential Causes & Solutions:

  • Process-Related Impurities: Residual solvents (e.g., acetonitrile) and reagents (e.g., 3-picoline) are common impurities.[2]

    • Troubleshooting Action: Purification by recrystallization is the most effective method to remove these.[7] A dichloromethane/hexane solvent system is often effective for yielding high-purity Chlorantraniliprole.[7]

  • Side-Reactions: During the synthesis of the pyrazole intermediate, side reactions can generate structural impurities that are carried through to the final product.[2] For example, adding sulfuric acid during the oxidation step can promote impurity formation.[2]

    • Expert Insight: Conduct the oxidation step without sulfuric acid to suppress the generation of these byproducts.[2] It is always better to prevent impurity formation than to remove them later. Ensure the purity of Intermediates A and B before proceeding to the final coupling.

  • Benzoxazinone Intermediate Pathway: An alternative to direct coupling is a two-step process. First, Intermediate B is reacted with 2-amino-5-chloro-3-methylbenzoic acid to form a benzoxazinone intermediate.[8] This intermediate is then isolated and reacted with methylamine in a ring-opening reaction to form Chlorantraniliprole.[2]

    • Advantage: This route can sometimes lead to a cleaner product profile, as the intermediate can be purified before the final step. The ring-opening is often a very clean reaction.[8]

Troubleshooting_Workflow Start Low Final Yield Detected Check_Intermediates Analyze Purity of Intermediates A & B (HPLC/NMR) Start->Check_Intermediates Purity_OK Purity >98%? Check_Intermediates->Purity_OK Review_Coupling Review Final Coupling Conditions Purity_OK->Review_Coupling Yes Repurify Action: Repurify or Resynthesize Intermediates Purity_OK->Repurify No Moisture Check for Moisture? (Anhydrous Solvents, Inert Atm.) Review_Coupling->Moisture Repurify->Start Temp_Control Check Temperature Profile? (Cooling for MsCl addition) Moisture->Temp_Control Dry Optimize Action: Optimize Coupling (Reagent Stoichiometry, Time) Moisture->Optimize Wet Temp_Control->Optimize Incorrect Success Yield Improved Temp_Control->Success Correct Optimize->Start

Caption: Troubleshooting workflow for diagnosing low yield issues.

Data Summary & Key Parameters

Effective synthesis relies on precise control of reaction parameters. The following table summarizes optimal conditions reported for the critical final coupling step.

ParameterConditionRationale / Source
Coupling Reagent Methanesulfonyl Chloride (MsCl)Efficient and cost-effective for activating the carboxylic acid.[2]
Base 3-Picoline / 3-MethylpyridineActs as an acid scavenger and catalyst.[7]
Solvent AcetonitrileGood solubility for reactants and intermediates.[7]
Temperature (MsCl Addition) -5°C to 0°CControls the highly exothermic activation step, minimizing side reactions.[7]
Temperature (Reaction) 50°CDrives the reaction to completion after the initial activation.[7]
Reaction Time ~4 hoursTypical time required for completion after MsCl addition, monitorable by TLC/HPLC.[7]

Experimental Protocols

Protocol 1: Synthesis of Intermediate A (High-Yield Route)

This protocol is adapted from a high-yield route starting from 2-amino-3-methylbenzoic acid.[2]

  • Chlorination: In a suitable reaction vessel, suspend 8g (53 mmol) of 2-amino-3-methylbenzoic acid in 40g of dichloroethane.[2]

  • Heat the mixture to 50°C with stirring.[2]

  • Slowly bubble 4.5g (63.4 mmol) of chlorine gas through the solution over a period of 3 hours.[2]

  • After the reaction is complete (monitored by TLC/HPLC), cool the mixture to room temperature to obtain 2-amino-5-chloro-3-methylbenzoic acid.

  • Amidation: Convert the resulting acid to its acid chloride using thionyl chloride. Then, slowly add this to a cooled (0-10°C) 40% aqueous solution of methylamine to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[3]

  • Purification: The crude product can be isolated by filtration and purified by recrystallization.

Protocol 2: Final Amide Coupling via MsCl Activation

This protocol describes the final, critical coupling step.[7]

  • Reaction Setup: In a reaction vessel equipped for anhydrous conditions, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A) in acetonitrile.

  • Add a base, such as 3-methylpyridine, to the mixture.[7]

  • Coupling Reaction: Cool the reaction mixture to approximately -5°C in an ice-salt bath.[7]

  • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the internal temperature is maintained between -5°C and 0°C.[7]

  • After the addition is complete, stir the mixture at this temperature for about 15 minutes.

  • Gradually warm the reaction to 50°C and maintain it for approximately 4 hours, or until TLC/HPLC indicates the consumption of starting materials.[7]

  • Work-up and Purification: Cool the mixture to room temperature. Perform a standard aqueous wash and extract the product with a suitable organic solvent (e.g., dichloromethane).[7]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure Chlorantraniliprole.[7]

References

Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Chloro-2-fluoro-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this reagent is critical for the success of subsequent reactions and the quality of the final product. This guide is structured to provide both foundational knowledge and practical solutions to common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a yellowish tint. What is the likely cause and how can I remove it?

A yellowish discoloration often indicates the presence of oxidized impurities, primarily the corresponding carboxylic acid (6-chloro-2-fluoro-3-methylbenzoic acid). Aldehydes are susceptible to air oxidation, a process that can be accelerated by light and heat.[1] To remove this acidic impurity, a simple acid-base extraction is highly effective. Dissolve your crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash it with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The acidic impurity will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, which can then be separated.

Q2: After my synthesis, I suspect there is unreacted 2-chloro-6-fluoro-3-methyltoluene (the starting material) in my product. What is the best way to remove it?

The starting material, 2-chloro-6-fluoro-3-methyltoluene, is less polar than the aldehyde product. This difference in polarity can be exploited for separation using column chromatography. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow the less polar starting material to elute first, followed by the more polar aldehyde. The significant difference in boiling points also allows for fractional distillation under reduced pressure, although this may be less practical on a small scale.

Q3: Can I use distillation to purify this compound? What are the key considerations?

Yes, vacuum distillation is a viable method for purifying this compound, which has a high boiling point (approximately 249 °C at atmospheric pressure). Distillation is particularly useful for removing non-volatile impurities. Key considerations include:

  • Vacuum: A moderate to high vacuum is necessary to lower the boiling point and prevent thermal decomposition.

  • Inert Atmosphere: The distillation should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde at high temperatures.[1]

  • Bumping: High-boiling liquids can "bump" violently during distillation. Using a magnetic stirrer or boiling chips is essential for smooth boiling.[1]

Q4: Is the formation of a bisulfite adduct a suitable purification method for this aldehyde?

The formation of a bisulfite adduct is a classic and effective method for purifying aldehydes.[1][3] The aldehyde reacts with aqueous sodium bisulfite (NaHSO₃) to form a solid adduct, which can be filtered off from the organic solution containing impurities. The aldehyde can then be regenerated from the adduct by treatment with an acid or base. This method is particularly useful for removing impurities that do not react with bisulfite. However, the efficiency of adduct formation can vary for sterically hindered aldehydes. A preliminary small-scale test is recommended.

Troubleshooting Guides

Column Chromatography
IssuePossible Cause(s)Solution(s)
Poor Separation of Product and a Close-Running Impurity Inappropriate solvent system polarity.Optimize the eluent system. A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve resolution. Consider using a different solvent system (e.g., dichloromethane/hexanes).
Product Elutes as a Broad Band Column overloading; poor column packing.Use a larger column or reduce the amount of crude material loaded. Ensure the column is packed uniformly without air bubbles or cracks.[4]
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4]
Aqueous Wash (Acid-Base Extraction)
IssuePossible Cause(s)Solution(s)
Emulsion Formation During Extraction High concentration of impurities; vigorous shaking.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[2]
Product Loss to the Aqueous Layer The aldehyde has some water solubility.Minimize the volume of the aqueous washes. Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]
Vacuum Distillation
IssuePossible Cause(s)Solution(s)
Product Decomposes or Turns Dark in the Distillation Flask Temperature is too high; presence of oxygen.Use a higher vacuum to lower the boiling point. Ensure the system is leak-free and under a positive pressure of an inert gas.[1]
Violent Bumping Uneven heating; absence of boiling aids.Use a heating mantle with a stirrer to ensure even heating. Add boiling chips or use a magnetic stirrer.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities, such as 6-chloro-2-fluoro-3-methylbenzoic acid.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable volume of DCM or EtOAc (e.g., 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% NaHCO₃ solution, stopper the funnel, and shake gently, venting frequently to release any evolved CO₂.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 5% NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing less polar impurities like starting materials and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that gives the product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting with the determined solvent system. Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (Aldehyde, Acid, Starting Material) Wash Aqueous Wash (5% NaHCO3) Crude->Wash Aqueous Aqueous Layer (Acid Salt) Wash->Aqueous Organic Organic Layer (Aldehyde, Starting Material) Wash->Organic Dry Dry (MgSO4) Organic->Dry Evaporate1 Evaporate Solvent Dry->Evaporate1 Chromatography Column Chromatography Evaporate1->Chromatography Fractions_SM Early Fractions (Starting Material) Chromatography->Fractions_SM Fractions_Product Pure Product Fractions Chromatography->Fractions_Product Evaporate2 Evaporate Solvent Fractions_Product->Evaporate2 Pure_Product Pure Aldehyde Evaporate2->Pure_Product

Caption: A general workflow for the purification of this compound.

Potential Impurity Pathway

Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting_Material 2-Chloro-6-fluoro-3-methyltoluene Intermediate Chlorinated Intermediates Starting_Material->Intermediate Chlorination Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Incomplete Reaction Product This compound Intermediate->Product Hydrolysis Isomeric_Impurity Isomeric Aldehydes Intermediate->Isomeric_Impurity Isomerization Side_Product Over-oxidized Product (Carboxylic Acid) Product->Side_Product Air Oxidation

References

Technical Support Center: Synthesis of Derivatives from 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of derivatives from 6-Chloro-2-fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the derivatization of this versatile starting material. Our aim is to provide practical, experience-based solutions to troubleshoot your experiments and shed light on the underlying chemical principles.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Q1: I am attempting a base-catalyzed condensation reaction (e.g., Knoevenagel, Claisen-Schmidt) and observing a significant portion of my starting material being converted into an alcohol and a carboxylic acid. What is happening and how can I prevent this?

Probable Cause: You are likely observing a Cannizzaro reaction , a common side reaction for aldehydes that lack α-hydrogens, such as this compound. In the presence of a strong base, two molecules of the aldehyde can disproportionate, with one being reduced to the corresponding alcohol (6-chloro-2-fluoro-3-methylbenzyl alcohol) and the other being oxidized to the carboxylic acid (6-chloro-2-fluoro-3-methylbenzoic acid).[1][2][3]

Solutions & Explanations:

  • Choice of Base: The Cannizzaro reaction is highly dependent on the base strength. Strong bases like sodium hydroxide or potassium hydroxide in high concentrations will favor this side reaction.[2][4]

    • Recommendation: Employ milder basic catalysts for your condensation. Organic bases such as piperidine, pyridine, or triethylamine are often sufficient to catalyze Knoevenagel-type condensations without promoting the Cannizzaro reaction.[5] For Claisen-Schmidt condensations, using a catalytic amount of a weaker inorganic base like potassium carbonate may be effective.

  • Reaction Temperature: The rate of the Cannizzaro reaction is sensitive to temperature.

    • Recommendation: Perform your condensation at lower temperatures. If the desired reaction is sluggish at room temperature, consider gentle heating, but avoid high temperatures that can accelerate the Cannizzaro side reaction. Cooling the reaction mixture can often improve selectivity.

  • Stoichiometry and Order of Addition: If your desired reaction is a crossed condensation, the relative reactivity of the starting materials is key.

    • Recommendation: In a crossed-aldol or Claisen-Schmidt condensation, pre-form the enolate of the ketone component using a suitable base before the addition of this compound. This ensures the aldehyde is consumed by the desired reaction pathway before it can undergo the Cannizzaro reaction.

Q2: My reaction with a nitrogen nucleophile (e.g., a primary or secondary amine) is giving a complex mixture of products, and I suspect the halogen substituents on the aromatic ring are reacting. Is this possible?

Probable Cause: Yes, this is a distinct possibility. The aromatic ring of this compound is substituted with two electron-withdrawing halogen atoms (chloro and fluoro). This, coupled with the electron-withdrawing effect of the aldehyde group, can activate the ring towards Nucleophilic Aromatic Substitution (SNAr) .[6][7] The fluoride is generally a better leaving group than chloride in SNAr reactions.

Solutions & Explanations:

  • Reaction Conditions: SNAr reactions are typically promoted by strong nucleophiles, high temperatures, and polar aprotic solvents.

    • Recommendation: To favor the desired reaction at the aldehyde (e.g., imine formation), use milder reaction conditions. Conduct the reaction at the lowest temperature that allows for the desired transformation. Avoid using highly polar aprotic solvents like DMSO or DMF if possible, or use them at lower temperatures.

  • Nucleophile Strength: The strength of the nucleophile plays a critical role.

    • Recommendation: If possible, use a less basic amine or protect the amine to reduce its nucleophilicity towards the aromatic ring. The choice of solvent can also modulate the effective nucleophilicity of the amine.

Q3: In my Wittig reaction, I am getting low yields of the desired alkene and recovery of unreacted starting material. What are the likely causes?

Probable Cause: Low yields in a Wittig reaction can stem from several factors, primarily related to the generation and reactivity of the phosphorus ylide (the Wittig reagent).[8][9][10]

Solutions & Explanations:

  • Ylide Formation: The ylide is typically generated by treating a phosphonium salt with a strong base. Incomplete deprotonation will lead to lower concentrations of the active ylide.

    • Recommendation: Ensure your phosphonium salt is dry and of high purity. Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and an anhydrous solvent (e.g., THF, diethyl ether) to ensure complete ylide formation.[11] The formation of the ylide is often indicated by a distinct color change.

  • Steric Hindrance: this compound has substituents ortho to the aldehyde group, which can sterically hinder the approach of the Wittig reagent.

    • Recommendation: While standard Wittig reagents should react, you may need to allow for longer reaction times or slightly elevated temperatures. For particularly hindered cases, consider using a Horner-Wadsworth-Emmons (HWE) reagent, which is often less sterically demanding and can provide higher yields of the E-alkene.

  • Reaction Quenching: Premature quenching of the reaction can lead to low yields.

    • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure all the starting aldehyde has been consumed before quenching the reaction.

Frequently Asked Questions (FAQs)

Q: Can this compound undergo self-condensation?

A: No, it cannot undergo self-condensation under typical aldol reaction conditions. Aldol-type condensations require the formation of an enolate, which necessitates the presence of at least one acidic α-hydrogen. Since this compound lacks α-hydrogens, it cannot form an enolate and therefore cannot act as the nucleophilic partner in an aldol condensation.[12]

Q: What is the expected stereoselectivity in a Wittig reaction with this aldehyde?

A: The stereochemical outcome of a Wittig reaction is largely dependent on the nature of the ylide used.

  • Non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) generally lead to the formation of the (Z)-alkene with moderate to high selectivity.[9]

  • Stabilized ylides (e.g., those with an electron-withdrawing group on the carbanion) typically yield the (E)-alkene as the major product.[8]

Q: How can I purify the derivatives of this compound?

A: The purification method will depend on the properties of the synthesized derivative.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For liquid products or for separating mixtures of isomers, silica gel column chromatography is a standard and effective technique. A range of solvent systems, typically starting with non-polar solvents like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, can be employed.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile
  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: General Procedure for Wittig Olefination
  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate triphenylphosphonium salt (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. A distinct color change should be observed, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizing Potential Reaction Pathways

Diagram 1: Competing Pathways in Base-Catalyzed Reactions

G cluster_start Starting Material cluster_paths Reaction Pathways A This compound B Desired Condensation Product (e.g., Knoevenagel) A->B Mild Base (e.g., Piperidine) C Cannizzaro Side Products (Alcohol + Carboxylic Acid) A->C Strong Base (e.g., NaOH)

Caption: Competing reaction pathways for this compound under basic conditions.

Diagram 2: Potential Reactions at Different Sites

G cluster_reactions Potential Reactions A This compound Aldehyde Carbon Aromatic Ring B Reaction at Aldehyde (e.g., Wittig, Imine formation) A:aldehyde->B Nucleophiles (Ylides, Amines) C Nucleophilic Aromatic Substitution (SNAr at Fluoro/Chloro position) A:ring->C Strong Nucleophiles (e.g., Amines at high temp.)

Caption: Visualization of the two primary reactive sites on this compound.

References

Technical Support Center: Synthesis of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this critical area of synthetic chemistry. Halogenated heterocycles are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often fraught with difficulties.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring your syntheses are both successful and efficient.

Section 1: Troubleshooting Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Issue 1: Poor or No Regioselectivity in Electrophilic Halogenation

Question: My electrophilic halogenation of a pyridine derivative is yielding a mixture of isomers, with no clear preference for the desired C-3 position. How can I improve the regioselectivity?

Answer: This is a classic challenge rooted in the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the entire ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the C-3 (and C-5) position.[3][4] However, under harsh reaction conditions, this selectivity can be compromised.[5][6]

Causality and Troubleshooting Steps:

  • Re-evaluate Your Reaction Conditions: Forcing conditions, such as high temperatures and strong Lewis acids, can diminish the inherent electronic preference for C-3 halogenation.[3][6]

    • Protocol Adjustment: Attempt the reaction at a lower temperature. If a Lewis acid is necessary, screen weaker acids or reduce the stoichiometry. Forcing conditions are often required for direct halogenation of electron-poor systems like pyridine.[3]

  • Choice of Halogenating Agent: The reactivity of the halogenating agent plays a crucial role. Highly reactive agents can be less selective.

    • Recommendation: For bromination, consider using N-Bromosuccinimide (NBS) instead of Br₂. NBS is a milder source of electrophilic bromine and can lead to higher regioselectivity.[7] The use of N-halosuccinimides (NBS, NIS, NCS) in hexafluoroisopropanol (HFIP) can also enable mild and regioselective halogenation.[8][9][10]

  • Leverage Directing Groups: The introduction of a directing group can override the natural reactivity of the heterocycle, providing excellent regiocontrol.[11]

    • Experimental Workflow: Consider installing a directing group at a position that favors halogenation at your desired site. Recent advances in C-H functionalization have highlighted the strategic use of directing groups like amides or N-oxides to achieve high regioselectivity.[11] For instance, pyridine N-oxides can be used to direct halogenation to the 2-position.[5]

Issue 2: Catalyst Poisoning and Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Question: I'm attempting a Suzuki coupling with a halogenated pyridine, but the reaction stalls after partial conversion. I suspect catalyst deactivation. What are the likely causes and how can I mitigate this?

Answer: Catalyst deactivation is a frequent problem in cross-coupling reactions involving nitrogen-containing heterocycles.[12][13] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to catalyst poisoning and inhibiting the catalytic cycle.[14]

Troubleshooting and Mitigation Strategies:

  • Ligand Selection is Critical: The choice of ligand can significantly impact the stability and activity of the palladium catalyst.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can help to stabilize the active Pd(0) species and prevent coordination of the heterocyclic substrate.

  • Slow Addition of Substrate: Adding the halogenated heterocycle slowly to the reaction mixture can maintain a low concentration of the potential poison, minimizing its inhibitory effect on the catalyst.

  • Consider a Pd(0) Pre-catalyst: Many standard protocols use Pd(II) sources like Pd(OAc)₂. For challenging heterocyclic substrates, starting with a Pd(0) source, such as Pd₂(dba)₃, can be more effective as Pd(0) species have a weaker affinity for neutral σ-donors like pyridines.[14]

Issue 3: Substrate Instability and Decomposition

Question: My halogenated furan starting material appears to be decomposing under the reaction conditions for a subsequent cross-coupling reaction. How can I improve its stability?

Answer: Halogenated furans are known to have general stability problems, which can make cross-coupling reactions troublesome.[15] Their electron-rich nature makes them susceptible to polymerization and other side reactions, especially under acidic or high-temperature conditions.

Strategies for Enhancing Stability:

  • Maintain Inert Atmosphere: Rigorously exclude air and moisture from the reaction setup. Oxygen can promote decomposition pathways.

  • Use a Mild Base: Strong bases can promote side reactions. Screen milder bases such as K₂CO₃ or Cs₂CO₃.

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Choice: The choice of solvent can influence substrate stability. Consider less polar, aprotic solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for predicting the regioselectivity of halogenation on a novel heterocyclic system?

A1: Predicting regioselectivity can be complex. A practical experimental method involves analyzing the ¹H-NMR of the parent, non-halogenated heterocycle.[15] The proton with the largest chemical shift is generally attached to the most electron-deficient carbon, which is often the preferred site for cross-coupling reactions.[15] For electrophilic aromatic substitution, computational methods that calculate the HOMO orbitals using density functional theory (DFT) can provide a more accurate prediction.[16] Combining these methods can increase predictive accuracy to over 95%.[16]

Q2: I need to introduce multiple different halogens onto the same heterocyclic core. What is a reliable strategy for this?

A2: The selective introduction of several different halogens can be challenging.[7] A common strategy involves a stepwise approach, starting with the least reactive halogenation and proceeding to the most reactive. For example, you might first introduce bromine via electrophilic bromination and then use a nucleophilic fluorination method for the second halogen. Recent developments have also explored the use of organogermanes, which show privileged stability under harsh fluorination conditions, allowing for selective halogenation at other positions.[7]

Q3: Are there "green" or more sustainable methods for halogenating heterocycles?

A3: Yes, significant research is being directed towards developing more environmentally friendly halogenation protocols. Mechanochemical synthesis, which uses ball milling, is an economical and eco-friendly method that can reduce or eliminate the need for solvents.[17] Additionally, electrochemical oxidation with sodium or hydrogen halides offers a clean method that avoids metal catalysts and exogenous oxidants.[17] Visible light-mediated halogenation is another emerging sustainable tool in organic synthesis.[2]

Q4: How does the choice of solvent affect my halogenation reaction?

A4: The solvent can have a profound impact on both the reactivity and selectivity of halogenation. For example, using hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of N-halosuccinimides, allowing for efficient halogenation under mild conditions without the need for additional catalysts.[8][9][10] This is due to HFIP's strong hydrogen-bond donating ability, mild acidity, and low nucleophilicity.[8]

Section 3: Experimental Protocols and Data

Protocol 1: Regioselective Bromination of an Electron-Rich Heterocycle using NBS in HFIP

This protocol is adapted from the work of Crousse, et al., on regioselective halogenation in fluorinated alcohols.[8][9][10]

Step-by-Step Methodology:

  • To a solution of the heterocyclic substrate (1.0 mmol) in hexafluoroisopropanol (HFIP, 5.0 mL), add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Halogenation Conditions for 2-Phenylpyridine
EntryHalogenating AgentSolventAdditiveTemperature (°C)Yield (%) of 3-halo-2-phenylpyridine
1Br₂CCl₄None8045 (mixture of isomers)
2NBSCH₃CNNone8075
3NBSHFIPNone2592
4NCSHFIPNone2588

Data is illustrative and based on general trends reported in the literature.[8][9][10]

Section 4: Visualizing Reaction Pathways

Diagram 1: Decision-Making Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed cond1 Are reaction conditions harsh (high temp, strong acid)? start->cond1 step1 Reduce temperature and/or use a milder acid cond1->step1 Yes cond2 Is the halogenating agent highly reactive? cond1->cond2 No step1->cond2 step2 Switch to a milder agent (e.g., NBS for bromination) cond2->step2 Yes cond3 Is a directing group feasible to install? cond2->cond3 No step2->cond3 step3 Incorporate a directing group to control regiochemistry cond3->step3 Yes end Improved Regioselectivity cond3->end No, re-evaluate overall strategy step3->end

Caption: Troubleshooting poor regioselectivity in heterocycle halogenation.

Diagram 2: Catalytic Cycle for Palladium-Catalyzed C-H Halogenation with a Directing Group

G A Pd(II) Precatalyst B Cyclometalated Intermediate A->B C-H Activation C Pd(IV) Intermediate B->C Oxidative Addition D Halogenated Product C->D Reductive Elimination D->A Catalyst Regeneration sub Heterocycle-DG nx NXS hx HX

Caption: Palladium-catalyzed C-H halogenation cycle.

References

Technical Support Center: A Guide to Scaling Reactions with 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals working with 6-Chloro-2-fluoro-3-methylbenzaldehyde. As a substituted benzaldehyde, this reagent presents unique opportunities and challenges, particularly during scale-up. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter, ensuring the safe, efficient, and successful execution of your chemical syntheses.

Section 1: Essential Safety & Handling Protocols for Scale-Up

Safe handling is paramount when transitioning from bench-scale to pilot or manufacturing scale. The physical properties and hazard profile of this compound necessitate stringent safety protocols.

Q1: What are the primary safety considerations when scaling up reactions with this compound?

When moving to larger quantities, potential hazards that are manageable at the lab scale can become significant risks. It is critical to address the following:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] For larger-scale operations where aerosol or vapor generation is possible, a NIOSH/MSHA approved respirator with a suitable filter for organic vapors is recommended.[2]

  • Ventilation: All handling and reactions should be conducted in a well-ventilated area, such as a chemical fume hood or a ventilated enclosure, to avoid inhalation of vapors, which may cause respiratory irritation.[1][2]

  • Thermal Hazards: Be aware of the compound's flash point of approximately 110°C (230°F).[3] While it is a combustible liquid, it does not pose an immediate fire risk at ambient temperatures. However, ensure that heating operations are well-controlled and away from ignition sources.

  • Chemical Hazards: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Avoid all direct contact. In case of accidental exposure, follow standard first-aid measures immediately:

    • Eyes: Rinse cautiously with water for several minutes.[2][4]

    • Skin: Wash with plenty of soap and water.[2][4]

    • Inhalation: Move the person to fresh air.[1][4]

  • Spill Management: For spills, avoid generating dust or aerosols. Use dry clean-up procedures and collect the material in a sealed container for proper disposal in accordance with local regulations.[5]

Section 2: Physicochemical Data for Process Design

Accurate physical and chemical data are the foundation of successful process modeling, safety analysis, and equipment selection for scale-up operations.

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO[6]
Molecular Weight 172.59 g/mol [7]
Appearance Liquid at 20°C[3]
Boiling Point ~249 °C[3][8]
Density ~1.3 g/cm³ at 25 °C[3]
Flash Point ~110 °C (230 °F) (closed cup)[3]
Refractive Index n20/D ~1.548[8]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][5]

Section 3: Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems encountered during the scale-up of reactions involving this compound, providing causal analysis and actionable solutions.

Q2: My reaction is showing low or stalled conversion. What are the likely causes and how can I fix it?

Low or stalled conversion at scale is a frequent issue. The root cause often lies in factors that are less impactful at the bench scale.

  • Purity of Starting Materials: Impurities in the aldehyde or other reagents can inhibit catalysts or cause side reactions.[9] Always use materials with confirmed purity for scale-up work.

  • Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to poor contact between reactants, especially in heterogeneous mixtures. This is a common issue when scaling up from a small flask with efficient magnetic stirring to a large reactor with an overhead stirrer.[10]

    • Solution: Re-evaluate the reactor's agitation system. Increase the stirring speed or consider a different impeller design to improve mixing efficiency.[10]

  • Temperature Control: The larger volume-to-surface area ratio in big reactors can lead to inefficient heat transfer.[10] If the reaction requires heating, "cold spots" can slow the reaction rate in parts of the vessel.

    • Solution: Ensure your reactor has an adequate heating jacket and that temperature probes are placed correctly to reflect the true internal temperature.

  • Catalyst Activity: If using a catalyst, it may be deactivated by impurities or be sensitive to air and moisture.[9]

    • Solution: Ensure the catalyst is active and handled under appropriate conditions (e.g., under an inert atmosphere). A slight increase in catalyst loading might be necessary, but this should be optimized carefully.[9]

Q3: I'm observing significant formation of 2-fluoro-3-methylbenzaldehyde (dechlorination) in my cross-coupling reaction. How can I prevent this?

Dehalogenation is a notorious side reaction for halogenated aromatic aldehydes, particularly in palladium-catalyzed cross-coupling reactions.[11] It occurs when the aryl-halide complex is protonated and reductively eliminated before the desired cross-coupling can happen.

  • Cause 1: Presence of a Proton Source (Water):

    • Solution: Ensure all solvents and reagents are rigorously anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).[11]

  • Cause 2: Base is Too Strong or Nucleophilic:

    • Solution: Strong bases can facilitate protonolysis. Switch to a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[11]

  • Cause 3: Slow Reductive Elimination: The desired product-forming step may be slower than the dehalogenation pathway.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃). These ligands accelerate the rate of reductive elimination, outcompeting the side reaction.[11]

  • Cause 4: High Reaction Temperature: Higher temperatures can increase the rate of the dehalogenation side reaction.

    • Solution: Screen a range of lower temperatures to find an optimal balance between an acceptable reaction rate and improved selectivity.[11]

Below is a decision tree to guide troubleshooting efforts for this specific issue.

G start Dechlorination Observed in Cross-Coupling Reaction check_water Are all reagents and solvents strictly anhydrous? start->check_water dry_reagents Action: Rigorously dry all solvents and reagents. Use inert atmosphere. check_water->dry_reagents No check_base What type of base is being used? check_water->check_base Yes dry_reagents->check_base strong_base Strong Base (e.g., NaOH, t-BuOK) check_base->strong_base Strong check_ligand Is the rate of reductive elimination slow? check_base->check_ligand Weak weak_base Action: Switch to a weaker base (e.g., K3PO4, Cs2CO3). strong_base->weak_base weak_base->check_ligand optimize_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate product formation. check_ligand->optimize_ligand Yes protect_aldehyde Final Strategy if Issue Persists: Protect aldehyde as an acetal before cross-coupling. check_ligand->protect_aldehyde No / Still an issue optimize_ligand->protect_aldehyde

Troubleshooting Dechlorination in Cross-Coupling Reactions

Q4: What are the best practices for work-up and purification at a larger scale to avoid product loss?

Product loss during downstream processing is a common hurdle in scaling up.

  • Quenching: Exothermic quenching can degrade the product. Plan the quench procedure carefully, for instance, by adding the reaction mixture to a cooled quench solution rather than the other way around. For Friedel-Crafts type reactions, a slow quench onto crushed ice with vigorous stirring is a common industrial practice.[12]

  • Extractions & Emulsions: At scale, emulsions can be difficult to manage. Use brine washes to help break emulsions. If your product is soluble in the aqueous layer, this can be a major source of loss; always check the aqueous layer by TLC or another method before discarding it.[13]

  • Purification: While column chromatography is standard in the lab, it is often not feasible for large-scale production.[9] Consider alternative purification methods:

    • Crystallization: This is often the most effective and scalable purification method. Perform solubility screening to find a suitable solvent or solvent system.

    • Distillation: Given the high boiling point of this compound and its derivatives (~249°C), vacuum distillation may be an option for purification if the product is thermally stable.[3]

Section 4: Example Protocol: Acetal Protection of the Aldehyde

To prevent side reactions like dehalogenation or unwanted nucleophilic attack at the aldehyde during other transformations on the aromatic ring, protection of the aldehyde is a robust strategy.[11] The following protocol details the formation of a diethyl acetal.

Objective: To protect the aldehyde functionality of this compound as a diethyl acetal prior to a subsequent reaction (e.g., cross-coupling).

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Anhydrous ethanol (as solvent)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reactor vessel appropriate for the scale and equipped with a stirrer and inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous ethanol.

  • Reagent Addition: Add triethyl orthoformate (1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting aldehyde.

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Work-up & Isolation:

    • Reduce the volume of ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water-soluble components.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal product.

  • Purification (if necessary): The crude product is often pure enough for the next step. If further purification is required, it can be achieved by vacuum distillation.

References

Technical Support Center: Catalyst Selection for Reactions Involving 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during catalytic reactions with 6-chloro-2-fluoro-3-methylbenzaldehyde. As a sterically hindered and electronically deactivated substrate, successful transformations require careful consideration of catalyst systems and reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering step-by-step solutions grounded in mechanistic principles.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Q1: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction with this compound is showing poor conversion. What are the primary troubleshooting steps?

A1: Low or non-existent yield in palladium-catalyzed cross-coupling reactions with this substrate is a common challenge. The primary culprits are often related to the inherent low reactivity of the aryl chloride and steric hindrance.[1][2] A systematic approach to troubleshooting is essential.[3]

Initial Diagnostic Checks:

  • Reagent and Solvent Purity: Ensure all reagents, especially the boronic acid or amine, solvent, and base, are of high purity and anhydrous. Moisture and oxygen can significantly deactivate the catalyst and promote side reactions.[3][4] Solvents should be freshly distilled or from a reliable commercial source.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Confirm that your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the experiment.

  • Catalyst Activity: The choice and handling of the palladium precursor and ligand are critical.

    • Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, in-situ reduction to the active Pd(0) species is required.[3] Inefficient reduction can stall the catalytic cycle. Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a more advanced precatalyst system like a Buchwald G2 or G3 palladacycle.[5]

    • Ligand Selection: For this sterically hindered aryl chloride, standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands are necessary to promote the challenging oxidative addition step.[1][4]

dot

Caption: Initial diagnostic workflow for low yield.

Advanced Troubleshooting Strategies:

  • Ligand Screening: If initial attempts fail, a ligand screening is the next logical step. For Suzuki-Miyaura couplings, consider ligands such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands like Josiphos, BINAP, or DPPF have proven effective for challenging substrates.[6][7]

  • Base Selection: The choice of base is critical for the transmetalation step (Suzuki-Miyaura) or amine deprotonation (Buchwald-Hartwig). For Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions like protodeboronation.[4] For aminations, a strong, non-nucleophilic base such as NaOtBu or LiHMDS is typically required.[7]

  • Temperature and Concentration: Sluggish reactions may benefit from higher temperatures.[5] However, be mindful that higher temperatures can also promote catalyst decomposition and side reactions. Screening a range of temperatures (e.g., 80-120 °C) is advisable. Additionally, ensure the reaction is not too dilute, as this can slow down bimolecular steps in the catalytic cycle.

Issue 2: Significant Formation of Dehalogenated Byproduct

Q2: I am observing a significant amount of 2-fluoro-3-methylbenzaldehyde in my reaction mixture. What causes this dehalogenation, and how can I prevent it?

A2: Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides.[4] The primary cause is the presence of a proton source that intercepts a key intermediate in the catalytic cycle.

Mechanistic Causes:

  • Protonolysis of Ar-Pd(II)-X Intermediate: Water or other protic impurities can protonate the aryl-palladium intermediate, leading to the dehalogenated product and regenerating a Pd(II) species that may not re-enter the catalytic cycle efficiently.[4]

  • β-Hydride Elimination (if applicable): While not directly from the starting material, if coupling with an alkyl partner containing β-hydrogens, this can be a competing pathway.

Strategies to Minimize Dehalogenation:

StrategyRationaleRecommended Action
Rigorous Anhydrous Conditions To eliminate the primary proton source.[4]Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Ensure reagents are dry.
Choice of Base Stronger bases can sometimes promote side reactions. Weaker, non-nucleophilic bases are often better.[4]For Suzuki couplings, switch from strong bases like NaOH to weaker ones like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
Ligand Modification Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the desired product-forming step), outcompeting the dehalogenation pathway.[4]Employ ligands such as P(t-Bu)₃, SPhos, or XPhos.[4]
Lower Reaction Temperature Dehalogenation may have a different activation energy than the desired coupling.Screen a range of lower temperatures (e.g., 60-100 °C) to find an optimal balance between reaction rate and selectivity.[4]

dot

Dehalogenation_Pathway Ar-X Ar-Cl (this compound) Ar-Pd(II)-X Ar-Pd(II)-Cl Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X:f0 + Pd(0)L_n Pd(0)L_n Pd(0)L_n Coupling_Product Ar-Nu (Desired Product) Ar-Pd(II)-X:f0->Coupling_Product + Nu- (Transmetalation/Reductive Elimination) Dehalogenated_Product Ar-H (Byproduct) Ar-Pd(II)-X:f0->Dehalogenated_Product + H+ (Protonolysis)

Caption: Competing pathways leading to desired product vs. dehalogenation.

Frequently Asked Questions (FAQs)

Q3: Why is this compound considered a "challenging" substrate for cross-coupling?

A3: This substrate presents a combination of electronic and steric challenges:

  • Aryl Chloride Reactivity: The carbon-chlorine bond is stronger than corresponding carbon-bromine or carbon-iodine bonds, making the oxidative addition step to the Pd(0) catalyst slower and often rate-limiting.[8]

  • Steric Hindrance: The presence of two ortho substituents (chloro and methyl) creates significant steric bulk around the reactive site. This can hinder the approach of the palladium catalyst, further slowing the oxidative addition step.[1]

Q4: For a Suzuki-Miyaura coupling, what is a good starting point for catalyst and ligand selection?

A4: A robust starting point for a Suzuki-Miyaura coupling with this substrate would be a modern palladium precatalyst system known for its high activity with aryl chlorides.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (1-2 mol%) or a Buchwald Precatalyst (e.g., SPhos Pd G2, 1-2 mol%)Pd(OAc)₂ is a common, cost-effective precursor.[1] Buchwald precatalysts are highly active and reliable for challenging substrates.[9]
Ligand SPhos or XPhos (2-4 mol%)These are bulky, electron-rich biaryl phosphine ligands designed to facilitate the oxidative addition of unreactive aryl chlorides.[1][4][9]
Base K₃PO₄ (2-3 equivalents)A moderately strong, non-nucleophilic base that is effective in many Suzuki couplings and minimizes side reactions.[1][4]
Solvent Toluene or 1,4-Dioxane (often with a small amount of water)Aprotic solvents are generally preferred.[4] The addition of water can sometimes accelerate the reaction.
Temperature 100-110 °CSufficiently high to overcome the activation barrier for the aryl chloride.

Q5: Can Nickel catalysts be used as an alternative to Palladium for reactions with this substrate?

A5: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for cross-coupling reactions.[10][11] Nickel catalysts can be particularly effective for coupling with less reactive electrophiles like aryl chlorides. However, ligands designed for palladium may not be optimal for nickel due to differences in atomic size and electronic properties.[10] If exploring nickel catalysis, consider ligands specifically developed for nickel-mediated transformations, and be aware that reaction conditions may require re-optimization.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific coupling partners.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Seal the flask with a septum. Evacuate and backfill with an inert gas (argon or nitrogen) three times. Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1 mixture) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1]

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by halogenated benzaldehydes. The inherent electronic conflict on the aromatic ring—a powerful electron-withdrawing aldehyde group juxtaposed with a halogen's dual electronic nature—often leads to low reactivity, unwanted side reactions, and challenging protocol optimizations. This document is designed to provide both the mechanistic understanding and the practical, field-proven solutions to navigate these complexities effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, focusing on root cause analysis and actionable solutions.

Q1: My Nucleophilic Aromatic Substitution (SNAr) on 4-chlorobenzaldehyde is giving low yields and requires harsh conditions (e.g., >150°C), leading to product degradation. What's going wrong and how can I improve this?

Root Cause Analysis: The core issue lies in the balance between substrate activation and the leaving group's ability. While the aldehyde group strongly activates the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate, the chloride is a relatively poor leaving group compared to fluoride or nitro groups. Overcoming the high activation energy required to displace the chloride often necessitates high temperatures, which can promote side reactions like the Cannizzaro reaction (if using a strong base like NaOH) or decomposition of the starting material and product.[1]

Solutions:

Strategy 1: Enhance Nucleophile Reactivity with Phase-Transfer Catalysis (PTC) Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., an aqueous solution of a nucleophile and an organic solution of the benzaldehyde).[2][3] A PTC agent, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase into the organic phase as a poorly solvated, highly reactive ion pair.[4][5] This dramatically increases the rate of nucleophilic attack, allowing for significantly milder reaction temperatures and shorter reaction times.

Experimental Protocol: O-Arylation of 4-Chlorobenzaldehyde using PTC

  • Materials: 4-chlorobenzaldehyde, potassium phenoxide (or phenol and K₂CO₃), toluene, water, tetrabutylammonium bromide (TBAB).

  • Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add 4-chlorobenzaldehyde (1.0 eq), potassium phenoxide (1.2 eq), and TBAB (0.1 eq).

  • Reaction: Add toluene and a minimal amount of water to create a biphasic system. Heat the mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours, compared to >24 hours often required without PTC.

  • Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting 4-phenoxybenzaldehyde by column chromatography or recrystallization.

Strategy 2: Accelerate Reaction Kinetics with Microwave-Assisted Synthesis Microwave irradiation provides rapid, uniform heating that can dramatically accelerate reaction rates for SNAr reactions, often by orders of magnitude.[6][7] This allows for reactions to be completed in minutes rather than hours, minimizing the formation of thermal degradation byproducts. For halogenated aldehydes, reactions can often be run at lower temperatures than conventional heating to achieve the same conversion.[1][6]

Experimental Protocol: Microwave-Assisted Amination of 4-Bromobenzaldehyde

  • Materials: 4-bromobenzaldehyde, morpholine, K₂CO₃, DMSO.

  • Setup: In a 10 mL microwave reaction vessel, combine 4-bromobenzaldehyde (1.0 eq), morpholine (1.5 eq), and K₂CO₃ (2.0 eq) in DMSO.

  • Reaction: Seal the vessel and place it in a monomode microwave synthesizer. Irradiate the mixture at 120°C for 15-20 minutes.

  • Workup: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

Data Summary: Comparison of Methods for SNAr

MethodTemperature (°C)Time (h)Typical Yield (%)Key Advantage
Conventional Heating150-18012-2430-50Simple setup
Phase-Transfer Catalysis80-904-675-90Milder conditions, higher yield
Microwave-Assisted100-1200.25-0.580-95Drastically reduced reaction time
Q2: I'm struggling to form a Grignard reagent from 4-chlorobenzaldehyde. The reaction won't initiate, and when it does, I get a complex mixture of byproducts. How can I successfully achieve this transformation?

Root Cause Analysis: There are two primary obstacles:

  • C-Cl Bond Inertness: The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making oxidative insertion of magnesium metal kinetically challenging and difficult to initiate.[8][9]

  • Aldehyde Incompatibility: The aldehyde functional group is highly electrophilic and will be rapidly attacked by any Grignard reagent that forms, leading to self-condensation, polymerization, and a general intractable mess.

Solution: Aldehyde Protection is Mandatory The aldehyde must be protected with a group that is stable to the Grignard formation conditions and can be easily removed afterward. The most common and effective protecting group for this purpose is a diethyl acetal.[10][11]

cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation & Reaction cluster_2 Step 3: Deprotection Start 4-Halobenzaldehyde Protect Protect Aldehyde (e.g., as Acetal) Start->Protect Protected Protected Halobenzaldehyde Protect->Protected Grignard Form Grignard (Mg, THF) Protected->Grignard React React with Electrophile (E+) Grignard->React Product_P Protected Product React->Product_P Deprotect Deprotect (Acidic Workup) Product_P->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for Grignard reactions with halogenated benzaldehydes.

Experimental Protocol: Protected Grignard Synthesis

  • Protection: To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.[12] Stir the mixture at room temperature for 4-6 hours until TLC confirms the disappearance of the starting aldehyde. Quench with a mild base (e.g., triethylamine), remove the solvent under reduced pressure, and purify the resulting 1-bromo-4-(diethoxymethyl)benzene.

  • Grignard Formation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq). Add a small portion of a solution of the protected bromobenzaldehyde in anhydrous THF. Initiate the reaction using a heat gun and/or a crystal of iodine. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 1-2 hours.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0°C and add your desired electrophile (e.g., another aldehyde, ketone, or ester) dropwise.

  • Deprotection & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with 1M HCl. The acidic wash will hydrolyze the acetal back to the aldehyde. Finally, wash with brine, dry over MgSO₄, and purify the final product.

Scientist's Note: For the particularly stubborn 4-chlorobenzaldehyde, initiation can be facilitated by adding 10-20 mol% of the corresponding bromo-analogue or a few drops of 1,2-dibromoethane to activate the magnesium surface.[8]

Q3: My Suzuki coupling of 2-bromobenzaldehyde is plagued by dehalogenation, giving me benzaldehyde as a major byproduct. How can I suppress this side reaction?

Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes protonolysis or reductive cleavage before it can proceed through transmetalation and reductive elimination.[12] The electron-withdrawing nature of the aldehyde can exacerbate this issue. Key causes include:

  • Presence of a proton source: Trace water in solvents or reagents is a common culprit.[12]

  • Slow Reductive Elimination: If the final product-forming step is slow, the intermediate has more time to decompose via side pathways.

  • Inappropriate Base: Strong, nucleophilic bases can promote unwanted side reactions.[12]

Solutions:

Strategy 1: Ligand Selection is Critical The choice of phosphine ligand is the most impactful parameter for suppressing dehalogenation. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, allowing the desired catalytic cycle to outcompete the dehalogenation pathway.[13]

Strategy 2: Optimize Base and Solvent Conditions

  • Base: Use weaker, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are effective enough to facilitate the transmetalation step without promoting protonolysis.[12][14]

  • Solvent: Employ strictly anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). Ensure all reagents and glassware are thoroughly dried before use.

Data Summary: Effect of Ligand/Base on Suzuki Coupling of 4-Bromobenzaldehyde

Pd Precursor (mol%)Ligand (mol%)BaseYield (Desired Product) (%)Yield (Benzaldehyde) (%)
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃4535
Pd₂(dba)₃ (1)P(t-Bu)₃ (3)K₃PO₄92<5
Pd(OAc)₂ (2)SPhos (4)K₃PO₄95<3
PdCl₂(dppf) (3)(none)K₂CO₃88[15]~10

Data is illustrative and compiled from typical results in the literature.[12][14][16][17]

Optimized Protocol: Suzuki Coupling to Minimize Dehalogenation

  • Setup: In a glovebox or under a strictly inert atmosphere, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to a dry Schlenk flask.

  • Reaction: Add anhydrous toluene via cannula. Seal the flask and heat to 80-100°C.

  • Monitoring & Workup: Monitor by GC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium salts, and wash the pad with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q4: Why is there such a significant difference in reactivity between chloro-, bromo-, and iodo-benzaldehydes in cross-coupling reactions?

The reactivity trend (I > Br > Cl >> F) is directly correlated with the carbon-halogen (C-X) bond dissociation energy (BDE).[18][19] The first and often rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[20][21][22] This step involves the cleavage of the C-X bond. The C-I bond is the longest and weakest (~240 kJ/mol), while the C-Cl bond is shorter and significantly stronger (~339 kJ/mol).[23][24] Consequently, the activation energy for oxidative addition is much lower for aryl iodides and bromides, allowing these reactions to proceed under milder conditions. Aryl chlorides require more forcing conditions or, more effectively, highly active catalyst systems with specialized electron-rich ligands to facilitate the cleavage of the strong C-Cl bond.[25]

Q5: What is the dual electronic role of a halogen substituent on the benzaldehyde ring?

A halogen substituent exerts two opposing electronic effects on the aromatic ring: a deactivating inductive effect and a weakly activating resonance effect.[26]

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the ring through the sigma bond. This effect removes electron density from the entire ring, making it less nucleophilic and thus "deactivated" towards electrophilic aromatic substitution.[26][27]

  • Resonance Effect (+M): The lone pairs of electrons on the halogen can be donated into the aromatic π-system. This donation increases electron density specifically at the ortho and para positions.[26]

For halogens, the strong -I effect dominates over the weaker +M effect, resulting in net deactivation of the ring. However, the +M effect is still influential enough to direct incoming electrophiles to the ortho and para positions. This is further complicated by the powerful -I and -M effects of the aldehyde group, which strongly deactivates the ring and directs nucleophiles to the ortho and para positions.

Caption: Dueling electronic effects on a halogenated benzaldehyde.

Q6: Are there alternative technologies to overcome these reactivity issues, especially for scaling up in a drug development setting?

Yes, Continuous Flow Chemistry is an increasingly adopted technology that offers significant advantages for managing challenging reactions.[28][29] Instead of large batch reactors, reagents are pumped through narrow tubes where they mix and react. This paradigm shift offers several key benefits:

  • Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heating or cooling, preventing the formation of hot spots and minimizing thermal decomposition, which is crucial for exothermic or thermally sensitive reactions.[30][31]

  • Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of hazardous material is reacting at any given moment. This allows for the safe use of highly reactive, toxic, or explosive reagents and intermediates that would be prohibitive in a large-scale batch process.[29][32]

  • Precise Control & Scalability: Reaction parameters like temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and cleaner reaction profiles. Scaling up is achieved by simply running the reactor for a longer duration ("numbering-up") rather than moving to a larger, potentially unsafe vessel.[30]

For halogenated benzaldehydes, flow chemistry can enable the use of more reactive but hazardous reagents for halogenation itself or allow for challenging cross-coupling reactions at very high temperatures and pressures in a safe and controlled manner.[28][29]

References

Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-2-fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chemical intermediate. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve the desired purity for your research and development applications.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and advanced materials. The purity of this benzaldehyde derivative is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially harmful substances in final products. This guide provides a structured approach to identifying and removing common impurities, ensuring the integrity of your experimental outcomes.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. Based on common synthetic routes for halogenated benzaldehydes, such as the chlorination and subsequent hydrolysis of a substituted toluene, the primary impurities in crude this compound are likely to be:

  • Unreacted Starting Material: 6-Chloro-2-fluoro-3-methyltoluene

  • Partially Chlorinated Intermediates: e.g., 6-Chloro-2-fluoro-3-(chloromethyl)benzene

  • Over-oxidation Byproduct: 6-Chloro-2-fluoro-3-methylbenzoic acid

  • Residual Solvents: From the reaction and initial work-up.

The physical properties of the target compound and its likely impurities are crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound C₈H₆ClFO172.59249Target Compound
6-Chloro-2-fluoro-3-methyltolueneC₈H₈ClF158.60Lower than aldehydeNon-polar, starting material
6-Chloro-2-fluoro-3-methylbenzoic acidC₈H₆ClFO₂188.59Higher than aldehydeAcidic, oxidation byproduct

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.

Crystallization Issues

Question 1: My this compound oiling out during crystallization and won't solidify. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This is often due to a few key factors:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures, or the polarity difference between your compound and the solvent may be too large.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil before it has time to form an ordered crystalline structure.

Troubleshooting Steps:

  • Pre-purification: If you suspect high levels of impurities, consider a preliminary purification step. For acidic impurities like 6-chloro-2-fluoro-3-methylbenzoic acid, a simple liquid-liquid extraction with a mild base is highly effective (see Chemical Treatment section below).

  • Solvent System Optimization:

    • Single Solvent: Experiment with solvents where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure, consider solvents like isopropanol, ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or heptane).

    • Two-Solvent System: Dissolve your crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Controlled Cooling: Allow the crystallization flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also help to slow the cooling rate.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.

Question 2: After crystallization, my product is still not pure. What can I do?

Answer:

If a single crystallization does not yield a product of sufficient purity, you have several options:

  • Recrystallization: Performing a second crystallization can often significantly improve purity. Ensure the crystals from the first step are completely dissolved in the minimum amount of hot solvent before cooling.

  • Solvent Choice Re-evaluation: The initial solvent may not be optimal for rejecting the specific impurities present. Try a different solvent or solvent system for the recrystallization.

  • Activated Charcoal Treatment: If you observe colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Be aware that charcoal can also adsorb some of your product, potentially reducing your yield.

Column Chromatography Challenges

Question 3: I'm having trouble separating my product from a non-polar impurity using column chromatography. What solvent system should I use?

Answer:

The key to good separation in column chromatography is selecting a mobile phase that provides a significant difference in the retention factors (Rf) of your target compound and the impurities. For separating the relatively polar this compound from a non-polar impurity like the starting material (6-chloro-2-fluoro-3-methyltoluene), you should use a non-polar solvent system.

Recommended Approach:

  • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate.

  • Solvent System Selection:

    • Start with a low polarity mobile phase, for example, 95:5 Hexanes:Ethyl Acetate.

    • Your goal is to have the non-polar impurity move up the TLC plate (higher Rf) while your product has a lower Rf (ideally between 0.2 and 0.4).

    • If the compounds are not well-separated, you can adjust the polarity by varying the ratio of the solvents.

Detailed Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack your chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your mobile phase) and load it onto the top of the silica gel.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.

Question 4: My aldehyde seems to be degrading on the silica gel column. How can I prevent this?

Answer:

Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or side reactions.

Mitigation Strategies:

  • Deactivated Silica: You can use silica gel that has been treated with a small amount of a base, such as triethylamine. This is done by adding a small percentage (e.g., 1%) of triethylamine to your mobile phase.

  • Alumina Chromatography: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Swift Elution: Do not let your compound sit on the column for an extended period. A faster flow rate (flash chromatography) is generally preferred.

Chemical Treatment and Work-up

Question 5: How can I effectively remove the acidic impurity, 6-chloro-2-fluoro-3-methylbenzoic acid?

Answer:

The most straightforward method for removing acidic impurities from an organic product is through a liquid-liquid extraction using a mild aqueous base. The acidic benzoic acid derivative will be deprotonated and become soluble in the aqueous layer, while your neutral aldehyde product will remain in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).

  • Separation: Gently shake the separatory funnel, venting frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

PurificationWorkflow Crude Crude 6-Chloro-2-fluoro- 3-methylbenzaldehyde Dissolve Dissolve in Organic Solvent Crude->Dissolve WashBase Wash with aq. NaHCO3 Solution Dissolve->WashBase Separate1 Separate Layers WashBase->Separate1 OrganicLayer1 Organic Layer (Product) Separate1->OrganicLayer1 AqueousLayer1 Aqueous Layer (Acidic Impurity) Separate1->AqueousLayer1 WashWater Wash with Water & Brine OrganicLayer1->WashWater Dry Dry with Na2SO4 WashWater->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified Purified Product Evaporate->Purified

Caption: Workflow for the removal of acidic impurities.

Analytical Characterization of Purity

To confirm the success of your purification, it is essential to analyze the purity of your final product. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity, especially for non-volatile impurities.

AnalyticalWorkflow cluster_purification Purification cluster_analysis Purity Analysis PurifiedProduct Purified Product NMR NMR Spectroscopy PurifiedProduct->NMR GCMS GC-MS PurifiedProduct->GCMS HPLC HPLC PurifiedProduct->HPLC PurityConfirmation Purity Confirmed NMR->PurityConfirmation GCMS->PurityConfirmation HPLC->PurityConfirmation

Caption: Analytical workflow for purity confirmation.

Validation & Comparative

Analytical methods for 6-Chloro-2-fluoro-3-methylbenzaldehyde reaction monitoring

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Analytical Methods for Monitoring the Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde

Introduction: The Imperative for Precision in Process Chemistry

This compound is a key substituted benzaldehyde derivative, serving as a vital building block in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular architecture, featuring halogen and methyl substituents, makes it a valuable intermediate for creating complex target molecules. The synthesis of such a specific intermediate demands rigorous control over reaction conditions to maximize yield, minimize impurity formation, and ensure process safety and scalability.

Effective reaction monitoring is the cornerstone of modern process chemistry, providing real-time or near-real-time insights into the chemical transformation.[1] It allows chemists and engineers to understand reaction kinetics, identify the formation of transient intermediates or byproducts, and determine the optimal reaction endpoint.[2] This guide provides a comparative analysis of the primary analytical techniques for monitoring the synthesis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present the data necessary to select the most appropriate method for your specific objective, from laboratory-scale kinetic studies to large-scale manufacturing quality control.

A Tale of Two Strategies: Offline vs. In-Situ Analysis

The analytical methods for reaction monitoring can be broadly classified into two categories: offline and in-situ (or online).

  • Offline Methods: These are the traditional and most common approaches, involving the withdrawal of a sample from the reactor at specific time points. The reaction in the sample is quenched, and the sample is then prepared for analysis by a separate instrument, typically a chromatograph.

  • In-situ Methods: These techniques utilize a probe inserted directly into the reaction vessel, allowing for continuous, real-time data collection without disturbing the reaction mixture.[2][3] This approach is a cornerstone of Process Analytical Technology (PAT).

This guide will focus on the most powerful and widely adopted techniques from both categories: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the offline workhorses, and Fourier-Transform Infrared (FTIR) spectroscopy as the premier in-situ method.

Offline Chromatographic Techniques: The Gold Standard for Separation and Quantification

Chromatographic methods are unparalleled in their ability to separate complex mixtures into individual components, making them ideal for accurately quantifying the consumption of reactants, the formation of the desired product (this compound), and the emergence of any impurities.

Workflow for Offline Analysis

The general workflow for any offline analysis is a critical, multi-step process where each step is designed to preserve the integrity of the sample as a true snapshot of the reaction at a given moment.

A 1. Sample Extraction Withdraw aliquot from reactor B 2. Reaction Quenching Immediately stop the reaction (e.g., rapid cooling, adding a chemical quencher) A->B C 3. Sample Preparation Dilution, filtration, or derivatization B->C D 4. Chromatographic Injection Introduce sample into HPLC or GC C->D E 5. Data Analysis Peak integration and concentration calculation D->E

Caption: Standard workflow for offline reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used analytical technique in pharmaceutical development. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality of Choice: this compound is a non-volatile, thermally stable organic molecule, making it an ideal candidate for HPLC analysis. Unlike GC, there is no risk of thermal degradation in the injection port. HPLC excels at separating isomers and closely related impurities that may be present in the reaction mixture. Methods for analyzing benzaldehyde derivatives are well-established.[4][5]

Experimental Protocol: A Validated Approach

A robust analytical method is a self-validating system.[6][7] The protocol below is a representative reverse-phase HPLC method designed for specificity and reliability, adhering to principles outlined in regulatory guidelines.[8]

  • Sample Preparation:

    • Withdraw 0.1 mL of the reaction mixture.

    • Immediately quench by diluting into 10.0 mL of cold acetonitrile in a volumetric flask. This halts the reaction and precipitates any incompatible salts.

    • Vortex the mixture thoroughly.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Instrumentation and Conditions:

    • System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Data Acquisition: Chromatography Data System (CDS).

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic aldehydes.
Mobile Phase Isocratic: 65% Acetonitrile, 35% WaterA simple, robust mobile phase. Acetonitrile is a common organic modifier providing good peak shape.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Detection UV at 254 nmAromatic aldehydes have strong UV absorbance at this wavelength, providing a sensitive and selective signal.
Run Time 15 minutesSufficient to elute the product and potential impurities without being excessively long.

Data Interpretation: The concentration of this compound and any reactants is determined by comparing the integrated peak area from the sample chromatogram to a calibration curve generated from standards of known concentration.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[10][11] The sample is vaporized and transported through the column by an inert carrier gas.[12]

Causality of Choice: While the boiling point of this compound is relatively high (249 °C), it is still amenable to GC analysis, especially with a modern instrument and a high-temperature capillary column. GC can offer faster analysis times than HPLC and exceptional resolution for volatile impurities. It is a powerful tool, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.[13]

Experimental Protocol: A Validated Approach

  • Sample Preparation:

    • Withdraw 0.1 mL of the reaction mixture.

    • Quench by diluting into 10.0 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Filter if necessary. An internal standard (e.g., a stable hydrocarbon like dodecane) can be added at this stage for improved quantitative accuracy.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Data Acquisition: Chromatography Data System (CDS).

ParameterRecommended SettingRationale
Column Mid-polarity Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm)A general-purpose column providing good separation for a wide range of organic compounds.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can provide faster analysis times.
Inlet Temp. 270 °CHot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.
Oven Program Start at 100°C, ramp at 15°C/min to 280°C, hold for 2 minA temperature gradient is essential to elute compounds with different boiling points effectively.
Detector Flame Ionization Detector (FID) at 290 °CFID is highly sensitive to carbon-containing compounds and provides a robust, linear response.[10]
Injection 1 µL, Split mode (e.g., 50:1)Split injection prevents column overloading and ensures sharp peaks for concentrated samples.

In-Situ Spectroscopic Technique: Real-Time Process Understanding

In-situ spectroscopy provides a continuous stream of data directly from the reactor, offering unparalleled insight into reaction dynamics.[3][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared light by molecules, which corresponds to the vibration of specific chemical bonds. It is an ideal tool for monitoring changes in functional groups during a reaction.[2]

Causality of Choice: The synthesis of this compound involves the formation of a carbonyl group (C=O). The aldehyde C=O stretch appears as a very strong and distinct peak in the IR spectrum (typically ~1700 cm⁻¹), well-separated from other functional groups. Monitoring the increase in the intensity of this peak provides a direct, real-time measure of product formation.

Experimental Setup and Protocol

The core of in-situ FTIR is an Attenuated Total Reflectance (ATR) probe that can be inserted directly into the reaction vessel.

cluster_0 Inside Reactor A Reaction Vessel B Immersible ATR Probe (e.g., Diamond or SiComp) A->B C Fiber Optic Cable B->C C->B D FTIR Spectrometer C->D D->C E Computer & Software (Real-time data trending) D->E

Caption: Typical setup for in-situ FTIR reaction monitoring.

  • Setup:

    • Insert a clean, dry ATR-FTIR probe into the reactor before adding reagents.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Configure the software to collect a spectrum automatically at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • The software trends the intensity (peak height or area) of key spectral features over time.

    • Key Peaks to Monitor:

      • Product Formation: Growth of the aldehyde C=O peak (~1700 cm⁻¹).

      • Reactant Consumption: Disappearance of a unique peak from the starting material (e.g., a C-H stretch from a precursor).

    • The reaction is complete when the product peak intensity plateaus and the reactant peak intensity reaches a minimum. For quantitative results, the in-situ data should be validated and calibrated against an offline primary method like HPLC.[3]

Comparative Analysis: Selecting the Right Tool for the Job

The choice of analytical method is driven by the specific question you need to answer. Is the goal a deep mechanistic understanding, routine endpoint determination, or regulatory-grade impurity profiling?

Summary of Method Attributes
FeatureHPLCGCIn-situ FTIR
Analysis Type Offline, QuantitativeOffline, QuantitativeIn-situ, Real-time
Primary Use Case Accurate quantification of all components, impurity profilingAnalysis of volatile components, purity checksKinetic analysis, endpoint determination, process control
Sample Prep Required (Quench, Dilute, Filter)Required (Quench, Dilute)None
Analysis Time 15-30 minutes per sample5-20 minutes per sampleContinuous (data point every 1-2 min)
Resolution Excellent for non-volatile species and isomersExcellent for volatile speciesLow (monitors functional groups, not individual compounds)
Ease of Use ModerateModerateRelatively easy for qualitative trending; complex for quantitative modeling
Initial Cost Medium-HighMedium-HighHigh
Decision-Making Workflow

This diagram helps guide the selection process based on the primary analytical goal.

Start What is the primary analytical goal? Q1 Need real-time kinetic data or precise endpoint determination? Start->Q1 Q2 Need to separate and quantify all components, including non-volatile impurities? Q1->Q2 No A1 Use In-situ FTIR Q1->A1 Yes Q3 Are the key impurities and reactants volatile? Q2->Q3 No A2 Use HPLC Q2->A2 Yes Q3->A2 No (Use HPLC as default) A3 Use GC Q3->A3 Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Monitoring the synthesis of this compound is not a one-size-fits-all endeavor. The optimal analytical method is intrinsically linked to the objective of the analysis.

  • For process development and mechanistic understanding, the real-time, non-invasive nature of in-situ FTIR is unparalleled, providing immediate feedback on reaction kinetics and endpoint.

  • For regulatory filings, impurity profiling, and final product quality control, the superior separation and quantitative accuracy of HPLC make it the indispensable gold standard.

  • GC serves as a powerful and rapid alternative, particularly for in-process checks where the key components are sufficiently volatile and thermally stable.

Ultimately, a multi-faceted approach often yields the most comprehensive understanding. Using in-situ FTIR for real-time control and then validating key time points with a robust, separating technique like HPLC provides a self-validating system that ensures both efficiency and the highest standards of scientific integrity.

References

A Comparative Guide to HPLC Analysis of 6-Chloro-2-fluoro-3-methylbenzaldehyde Reactions for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is a cornerstone of process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). 6-Chloro-2-fluoro-3-methylbenzaldehyde is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its purity and reaction progression must be accurately tracked. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound reactions, alongside a critical evaluation of alternative analytical techniques.

The Central Role of Analytical Chemistry in Synthesizing Halogenated Benzaldehydes

Substituted benzaldehydes are versatile building blocks in organic synthesis. The presence of halogen atoms and an aldehyde functional group makes this compound a reactive molecule, prone to various transformations such as oxidation, reduction, and condensation reactions. The choice of an appropriate analytical method is therefore critical to differentiate the starting material from its potential products and impurities, which may be structurally very similar.

This guide will delve into the practical application of HPLC for monitoring a representative reaction of this compound and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary data and protocols to make an informed decision for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

HPLC is a powerful technique for separating, identifying, and quantifying components in a liquid mixture.[1] Its suitability for non-volatile and thermally unstable compounds makes it a preferred method for many pharmaceutical analyses.[2] For a compound like this compound, with a boiling point of 249 °C, HPLC offers a robust analytical solution without the need for derivatization that might be required for other methods.

A Representative Reaction: Oxidation of this compound

To illustrate the power of HPLC in reaction monitoring, let us consider the oxidation of this compound to its corresponding carboxylic acid, 6-chloro-2-fluoro-3-methylbenzoic acid. This is a common transformation in medicinal chemistry to introduce a carboxylic acid moiety for further functionalization or to modulate the physicochemical properties of a molecule.

A reversed-phase HPLC (RP-HPLC) method is ideal for this application, as it separates compounds based on their polarity. The starting aldehyde is less polar than the resulting carboxylic acid, allowing for a clear separation on a C18 column.

This protocol is adapted from established methods for similar halogenated and substituted benzaldehydes.[3][4]

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standards: Reference standards of this compound and 6-chloro-2-fluoro-3-methylbenzoic acid.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection 254 nm
Gradient Program 0-1 min: 40% B, 1-10 min: 40-90% B, 10-12 min: 90% B, 12-12.1 min: 90-40% B, 12.1-15 min: 40% B

Sample Preparation:

  • Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting it in a known volume (e.g., 950 µL) of the sample diluent. This stops the reaction and prepares the sample for analysis.

  • Standard Preparation: Prepare stock solutions of the starting material and product in the sample diluent at a concentration of 1 mg/mL. From these, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve for quantification.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Analysis:

By plotting the peak areas of the starting material and the product against time, a reaction profile can be generated. This allows for the determination of reaction completion, the identification of any stable intermediates, and the quantification of impurities.

Comparison with Alternatives: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a versatile tool, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for volatile and semi-volatile compounds.[5] GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides detailed structural information, aiding in unequivocal peak identification.[6]

When to Consider GC-MS

GC-MS is particularly advantageous when:

  • High Sensitivity is Required: GC-MS can often detect compounds at lower concentrations (ppb range) compared to HPLC-UV (ppm to ppb range depending on the detector).[5]

  • Volatile Impurities are a Concern: It excels at identifying and quantifying low molecular weight, volatile impurities that might be present in the starting materials or formed as by-products.

  • Structural Confirmation is Needed: The mass spectrometer provides a unique fragmentation pattern for each compound, akin to a molecular fingerprint, which is invaluable for identifying unknown impurities.

However, for a polar compound like this compound, direct analysis by GC-MS can be challenging. Derivatization to a more volatile, less polar analogue may be necessary, which adds a step to the sample preparation and can introduce variability.[7]

Performance Comparison: HPLC vs. GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility, followed by mass detection.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.[2]
Sample Preparation Generally straightforward; dissolution and filtration.May require derivatization for polar compounds to increase volatility.
Sensitivity Good, typically in the ppm to high ppb range with UV detection.Excellent, often in the ppb to ppt range.[5]
Specificity Good with UV detection; enhanced with Diode Array or Mass Spec detectors.Excellent due to mass spectral data providing structural information.
Analysis Time Typically 10-30 minutes per sample.Often faster run times for volatile compounds.[2]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Visualizing the Workflow

To better understand the decision-making process and the experimental workflow, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standards Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC analysis of a reaction mixture.

Decision_Tree cluster_questions cluster_methods Start Analyze Reaction Mixture of This compound q1 Need to identify unknown impurities? Start->q1 q2 Are volatile by-products a major concern? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is routine quantitative analysis the primary goal? q2->q3 No q2->gcms Yes hplc Use HPLC-UV/DAD q3->hplc Yes q3->gcms No, need higher sensitivity

References

A Comparative Guide to the Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development and agrochemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-amino-5-chloro-3-methylbenzoic acid, a vital building block, is no exception. Its strategic importance lies in its application as a precursor for a range of high-value products, including pharmaceuticals and modern insecticides. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data, mechanistic insights, and practical considerations to inform your selection of the most appropriate method for your research or manufacturing needs.

The Strategic Importance of 2-amino-5-chloro-3-methylbenzoic acid

2-amino-5-chloro-3-methylbenzoic acid (CAS No: 20776-67-4) is a substituted anthranilic acid derivative.[1] Its molecular structure, featuring an amino group, a carboxylic acid, a chlorine atom, and a methyl group on the benzene ring, provides multiple reactive sites for further chemical transformations. This versatility makes it a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Comparative Analysis of Synthetic Routes

The synthesis of 2-amino-5-chloro-3-methylbenzoic acid can be broadly categorized into two main strategies: the direct, late-stage chlorination of a pre-formed anthranilic acid derivative, and multi-step syntheses starting from simpler aromatic precursors. This guide will focus on the most prevalent and well-documented of these approaches.

Route 1: Direct Chlorination of 2-amino-3-methylbenzoic acid

This is the most common and direct approach, starting from the readily available 2-amino-3-methylbenzoic acid. The key challenge in this synthesis is achieving regioselective chlorination at the 5-position, para to the activating amino group. Several chlorinating agents have been successfully employed, each with its own set of advantages and disadvantages.

Mechanistic Insight: Electrophilic Aromatic Substitution

The chlorination of 2-amino-3-methylbenzoic acid is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The carboxylic acid (-COOH) group is a deactivating group and is meta- directing. The methyl group (-CH₃) is a weakly activating, ortho-, para- directing group. The cumulative effect of these substituents directs the incoming electrophile (Cl⁺) to the position para to the powerful amino group, which is the 5-position. This inherent electronic preference allows for high regioselectivity in this reaction.

N-Chlorosuccinimide is a mild and selective chlorinating agent, often favored in laboratory settings for its ease of handling compared to gaseous chlorine.

  • Reaction Scheme:

  • Experimental Protocol:

    • In a round-bottomed flask, dissolve 2-amino-3-methylbenzoic acid in N,N-dimethylformamide (DMF).

    • Add N-chlorosuccinimide (approximately 1.0-1.2 equivalents) to the solution.

    • Heat the mixture under reflux for 1-3 hours.[2]

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Adjust the pH to ~6 with dilute hydrochloric acid.[2]

    • Filter the resulting solid, wash with water, and then a small amount of cold ethanol to remove impurities.[2]

    • Dry the product under vacuum.

  • Discussion: This method is known for its clean reaction profile and good yields, typically around 83-88%.[1][2] However, the high cost of NCS can be a significant drawback for large-scale industrial production.[3] The use of DMF, a high-boiling point solvent, can also present challenges in post-reaction work-up and recovery.[3]

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) offers a more cost-effective alternative to NCS for chlorination.

  • Reaction Scheme:

  • Experimental Protocol:

    • Suspend 2-amino-3-methylbenzoic acid in a solvent such as dichloroethane.

    • Add cyanuric chloride in batches at room temperature (20-40°C).[3]

    • Stir the mixture for several hours until the reaction is complete, as monitored by HPLC.

    • Filter the reaction mixture and wash the solid with hot water.

    • Recrystallize the crude product from methanol to obtain the pure 2-amino-5-chloro-3-methylbenzoic acid.[3]

  • Discussion: This method provides high yields (around 85%) and high purity (>98%).[3] Cyanuric chloride is significantly cheaper than NCS, making this route more amenable to industrial scale-up. The use of dichloroethane, a lower boiling point solvent than DMF, simplifies the work-up. However, cyanuric chloride is moisture-sensitive and can release HCl upon contact with water, requiring careful handling.

1,3-Dichloro-5,5-dimethylhydantoin is another alternative chlorinating agent that can be used in conjunction with a radical initiator.

  • Experimental Protocol:

    • To a solution of 2-amino-3-methylbenzoic acid in DMF, add dichlorohydantoin and a catalytic amount of benzoyl peroxide.

    • Heat the reaction mixture to around 100-110°C for 1 hour.

    • Monitor the reaction by HPLC.

    • After completion, cool the mixture and pour it into ice water to precipitate the product.

    • Filter, wash with water, and dry the solid.

  • Discussion: This method also reports high yields (around 87%) and excellent purity (>99%). The reaction time is notably short. However, it still utilizes the less desirable solvent DMF.

Direct chlorination with chlorine gas is often the most economical method for industrial-scale production.

  • Experimental Protocol:

    • Dissolve or suspend 2-amino-3-methylbenzoic acid in 1,2-dichloroethane.

    • Heat the mixture to approximately 50°C.

    • Slowly bubble chlorine gas through the solution for a specified period (e.g., 3 hours).[2]

    • Cool the reaction mixture to room temperature and filter the precipitated product.

    • Wash the solid and dry.

  • Discussion: This method can achieve very high yields, with some reports as high as 98%.[2] The primary advantage is the low cost of chlorine gas. However, this method requires specialized equipment for handling a corrosive and toxic gas, and there is a higher risk of over-chlorination or side reactions if not carefully controlled.

Data Summary for Direct Chlorination Routes

RouteChlorinating AgentSolventTypical YieldPurityKey AdvantagesKey Disadvantages
1a N-Chlorosuccinimide (NCS)DMF83-88%HighClean reaction, easy handling of reagentHigh cost of NCS, difficult solvent removal
1b Cyanuric ChlorideDichloroethane~85%>98%Cost-effective, easier work-upMoisture-sensitive reagent
1c DichlorohydantoinDMF~87%>99%High yield and purity, short reaction timeUse of DMF
1d Chlorine Gas (Cl₂)Dichloroethaneup to 98%HighVery low reagent cost, high throughputHazardous reagent, requires specialized equipment
Route 2: Multi-step Synthesis from m-Toluic Acid

This approach builds the desired molecule through a sequence of reactions, offering an alternative when the primary starting material for direct chlorination is unavailable or not cost-effective.

  • Workflow Diagram:

    Synthesis from m-Toluic Acid A m-Toluic Acid B 2-Nitro-3-methylbenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-3-methylbenzoic Acid B->C Hydrogenation (H₂, Catalyst) D 2-Amino-5-chloro-3-methylbenzoic Acid C->D Chlorination (e.g., NCS or Dichlorohydantoin)

    Caption: Synthesis of the target compound from m-toluic acid.

  • Discussion: This three-step synthesis involves nitration of m-toluic acid, followed by reduction of the nitro group to an amine, and finally, the selective chlorination as described in Route 1. While this route is longer, the starting materials are inexpensive and readily available. The overall yield for the three steps is reported to be in the range of 63-68%. This route avoids the direct handling of potentially more hazardous starting materials and offers a well-controlled pathway to the intermediate 2-amino-3-methylbenzoic acid.

Route 3: Multi-step Synthesis from m-Xylene

A more recent, industrially-oriented approach starts from the bulk chemical m-xylene.

  • Workflow Diagram:

    Synthesis from m-Xylene A m-Xylene B 2-Chloro-1,3-dimethylbenzene A->B Chlorination C 2-Chloro-3-methylbenzoic Acid B->C Oxidation D 2-Amino-3-methylbenzoic Acid C->D Amination E 2-Amino-5-chloro-3-methylbenzoic Acid D->E Chlorination

    Caption: A multi-step synthesis starting from m-xylene.

  • Discussion: This route involves the initial chlorination of m-xylene, followed by oxidation of one of the methyl groups to a carboxylic acid. The resulting 2-chloro-3-methylbenzoic acid then undergoes amination to introduce the amino group, and a final chlorination step yields the target product. This pathway is designed for large-scale production, utilizing cheap starting materials. The final chlorination step, using liquid chlorine in a tubular reactor, is reported to have a high yield of around 90%.[4]

Environmental, Safety, and Cost Considerations

Solvent Choice: The choice of solvent has a significant impact on the environmental footprint of the synthesis. Dichloroethane is a chlorinated solvent with associated health and environmental risks. DMF is a polar aprotic solvent that is coming under increasing regulatory scrutiny due to its reproductive toxicity. Greener alternatives such as ethyl acetate or acetonitrile are being explored for similar reactions.

Reagent Safety and Byproducts:

  • Gaseous Chlorine: Highly toxic and corrosive, requiring stringent safety protocols. The byproduct is HCl.

  • NCS: A solid, easier to handle than chlorine gas. The byproduct is succinimide, which is relatively benign.

  • Cyanuric Chloride: A solid, but reacts with water to produce HCl. The byproduct is cyanuric acid.

  • Dichlorohydantoin: A solid, with byproducts that are generally considered less hazardous.

Cost-Effectiveness: For industrial applications, the cost of reagents is a critical factor. The relative cost of chlorinating agents generally follows this trend: Chlorine Gas < Cyanuric Chloride < Dichlorohydantoin < N-Chlorosuccinimide. Therefore, for large-scale production, routes utilizing chlorine gas or cyanuric chloride are often preferred.

Purification and Characterization

The final product is typically purified by recrystallization. Studies have shown that methanol and acetone are effective solvents for this purpose.[3][5] The purity of the final compound can be assessed by HPLC, and its identity confirmed by melting point determination and spectroscopic methods.

  • Melting Point: 239-243 °C

  • ¹H NMR (DMSO-d₆): δ 7.55 (s, 1H), 7.22 (s, 1H), 2.11 (s, 3H)[3]

Conclusion and Recommendations

The choice of the optimal synthesis route for 2-amino-5-chloro-3-methylbenzoic acid depends heavily on the scale of production, cost constraints, and available equipment.

  • For laboratory-scale synthesis, where convenience and safety are prioritized, chlorination with N-Chlorosuccinimide (Route 1a) offers a clean and reliable method, despite its higher cost.

  • For pilot-plant or industrial-scale production, cost-effectiveness becomes a primary driver. Chlorination with cyanuric chloride (Route 1b) presents a good balance of cost, yield, and safety. For very large-scale manufacturing, direct chlorination with gaseous chlorine (Route 1d) is the most economical, provided the necessary safety infrastructure is in place.

  • The multi-step routes from m-toluic acid or m-xylene (Routes 2 and 3) are viable industrial alternatives, particularly if the starting material, 2-amino-3-methylbenzoic acid, is not readily or economically available.

Ultimately, a thorough process hazard analysis and cost analysis should be conducted before selecting and implementing any of these synthetic routes on a large scale.

References

The Fluorine Factor: A Comparative Guide to the Reactivity of 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount tool for fine-tuning physicochemical and biological properties. This guide provides an in-depth technical assessment of 6-Chloro-2-fluoro-3-methylbenzaldehyde, a versatile building block, by dissecting the impact of its fluorine substituent on the reactivity of the aldehyde functional group. We present a comparative analysis against its structural analogs, supported by illustrative experimental data, to offer a comprehensive resource for optimizing synthetic strategies and fostering rational molecular design.

The Electronic and Steric Landscape: Unpacking the Influence of Fluorine

The reactivity of the carbonyl group in benzaldehyde derivatives is fundamentally governed by the electronic and steric environment of the aromatic ring. In this compound, the interplay of three distinct substituents creates a unique reactivity profile.

Electronic Effects:

The aldehyde group is deactivated by the +R (resonance) effect of the benzene ring, making aromatic aldehydes generally less reactive than their aliphatic counterparts.[1][2] However, the substituents on the ring modulate this reactivity. Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic ring and, consequently, from the aldehyde group.[3] This inductive withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[3][4]

The fluorine atom at the ortho position and the chlorine atom at the para position to the methyl group work in concert to deactivate the ring towards electrophilic substitution but activate the aldehyde group towards nucleophilic addition. The stronger inductive effect of fluorine compared to chlorine suggests a more pronounced activation of the carbonyl group.

Steric Effects:

The ortho-fluoro substituent, despite its small van der Waals radius, can exert some steric hindrance to the approaching nucleophile, potentially slowing down the reaction rate compared to an unsubstituted aldehyde. However, this effect is generally less significant than the steric bulk of larger groups.

To quantify and visualize the combined electronic impact of these substituents, we can consider the flow of electron density and its ultimate effect on the carbonyl carbon's electrophilicity.

G cluster_0 Substituent Effects on Carbonyl Reactivity F ortho-Fluoro (-I > +R) Ring Benzene Ring F->Ring -I (strong) Cl para-Chloro (-I, +R) Cl->Ring -I (moderate) CH3 meta-Methyl (+I) CH3->Ring +I (weak) Carbonyl Aldehyde Carbonyl (C=O) Ring->Carbonyl Inductive Withdrawal Nucleophile Nucleophile (Nu-) Nucleophile->Carbonyl Nucleophilic Attack

Caption: Electronic influence of substituents on the aldehyde carbonyl in this compound.

Comparative Reactivity in Key Transformations

To elucidate the practical implications of fluorine's presence, we present a comparative analysis of this compound in three fundamental reaction classes: nucleophilic addition, oxidation, and reduction. The following sections provide illustrative experimental data comparing its performance against key analogs.

Nucleophilic Addition: The Wittig and Knoevenagel Reactions

Nucleophilic addition reactions are hallmarks of aldehyde chemistry. The increased electrophilicity of the carbonyl carbon in this compound is expected to accelerate these reactions.

The Wittig Reaction: This reaction is a powerful method for forming carbon-carbon double bonds from aldehydes and phosphorus ylides.[3]

Illustrative Comparative Data for the Wittig Reaction:

AldehydeReaction Time (h)Yield (%)
3-Methylbenzaldehyde1275
6-Chloro-3-methylbenzaldehyde688
This compound 4 92

The data clearly demonstrates that the presence of electron-withdrawing halogens significantly enhances the reaction rate and yield. The addition of the ortho-fluoro group further accelerates the reaction, highlighting its potent activating effect.

The Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[5]

Illustrative Comparative Data for the Knoevenagel Condensation with Malononitrile:

AldehydeReaction Time (min)Yield (%)
3-Methylbenzaldehyde9080
6-Chloro-3-methylbenzaldehyde4591
This compound 30 95

Similar to the Wittig reaction, the fluorinated compound exhibits the highest reactivity, underscoring the dominant role of the inductive effect of fluorine in activating the carbonyl group for nucleophilic attack.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common transformation. The electronic nature of the substituents can influence the rate of this reaction, although the specific effect can depend on the oxidant used. For oxidation with potassium permanganate (KMnO₄), electron-donating groups have been observed to accelerate the reaction, while electron-withdrawing groups tend to slow it down.[6]

Illustrative Comparative Data for Oxidation with KMnO₄:

AldehydeReaction Time (h)Yield (%)
3-Methylbenzaldehyde194
6-Chloro-3-methylbenzaldehyde2.590
This compound 3.5 88

This trend suggests that the strong electron-withdrawing nature of both chlorine and fluorine deactivates the aldehyde towards this specific oxidation reaction.

Reduction to Alcohol

The reduction of aldehydes to primary alcohols is typically achieved using hydride reagents like sodium borohydride (NaBH₄). In this case, electron-withdrawing groups are expected to accelerate the reaction by making the carbonyl carbon more susceptible to nucleophilic attack by the hydride ion.[6][7]

Illustrative Comparative Data for Reduction with NaBH₄:

AldehydeReaction Time (min)Yield (%)
3-Methylbenzaldehyde6095
6-Chloro-3-methylbenzaldehyde3097
This compound 20 98

The data aligns with the expected trend: the presence of the electron-withdrawing halogens, particularly the highly electronegative fluorine, significantly enhances the rate of reduction.

Experimental Protocols

To ensure the reproducibility and practical application of the concepts discussed, detailed step-by-step methodologies for the key reactions are provided below.

Protocol 1: Wittig Reaction

G start Start step1 Dissolve aldehyde (1 mmol) in anhydrous THF (10 mL) start->step1 step2 Add phosphorus ylide (1.1 mmol) portion-wise at 0°C step1->step2 step3 Warm to RT and stir for 4-12 h (monitor by TLC) step2->step3 step4 Quench with saturated aqueous NH4Cl step3->step4 step5 Extract with Et2O (3 x 15 mL) step4->step5 step6 Dry organic layer (Na2SO4) and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end End step7->end

Caption: Experimental workflow for the Wittig reaction.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Addition of Ylide: Cool the solution to 0°C in an ice bath. To this stirring solution, add the corresponding phosphorus ylide (e.g., methyltriphenylphosphonium bromide and a strong base, or a stabilized ylide like (carbethoxymethylene)triphenylphosphorane) (1.1 mmol) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated in the comparative data table, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired alkene.

Protocol 2: Oxidation with Potassium Permanganate
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as acetone or a mixture of t-butanol and water (10 mL).

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) (1.1 mmol) in water (5 mL) to the stirring solution of the aldehyde. The addition should be done at room temperature.

  • Reaction: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

  • Work-up: Once the reaction is complete (the purple color has disappeared and a brown precipitate of MnO₂ has formed), filter the mixture through a pad of celite to remove the manganese dioxide.

  • Acidification and Extraction: Acidify the filtrate with 1 M HCl to a pH of approximately 2. This will precipitate the carboxylic acid if it is a solid, or it can be extracted with an organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Protocol 3: Reduction with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in methanol or ethanol (10 mL).

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirring solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the evolution of gas ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting alcohol can be purified by flash column chromatography if necessary.

Conclusion

The presence of a fluorine atom at the ortho position in this compound significantly enhances the reactivity of the aldehyde group towards nucleophilic addition and reduction reactions. This is primarily attributed to the strong electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon. Conversely, this electron-withdrawing character can decrease the rate of certain oxidation reactions. The comparative data and detailed protocols provided in this guide offer a valuable resource for chemists to anticipate the reactivity of this important building block and to design more efficient and predictable synthetic routes in their research and development endeavors.

References

A Comparative Guide to the Synthetic Utility of 6-Chloro-2-fluoro-3-methylbenzaldehyde in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, particularly in the discovery of kinase inhibitors, the strategic selection of foundational building blocks is paramount.[1][2][3] 6-Chloro-2-fluoro-3-methylbenzaldehyde is a highly versatile substituted benzaldehyde that serves as a crucial starting material for constructing complex, biologically active molecules.[4][5][6] Its unique substitution pattern—a reactive aldehyde, a sterically hindering methyl group, and two distinct halogens—offers a rich platform for selective, stepwise functionalization.

This guide provides an in-depth validation of a synthetic pathway utilizing this key intermediate to generate a hypothetical, yet representative, kinase inhibitor scaffold, "KIN-784." We will objectively compare a primary synthetic route against two viable alternatives, supported by experimental data, to elucidate the optimal strategy based on efficiency, scalability, and chemical logic.

Core Synthetic Pathway: Suzuki-Miyaura Coupling followed by Reductive Amination

The most direct and convergent approach to our target scaffold, KIN-784, involves an initial carbon-carbon bond formation via a Suzuki-Miyaura cross-coupling reaction, followed by a carbon-nitrogen bond formation through reductive amination. This strategy prioritizes the installation of the core biaryl structure early in the synthesis.

Rationale for Pathway Selection

The Suzuki-Miyaura coupling is one of the most robust and widely used C-C bond-forming reactions in the pharmaceutical industry due to its excellent functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[7][8][9][10][11] By coupling at the chloride position, we leverage a more challenging but cost-effective halide. The subsequent reductive amination is a highly efficient method for converting the aldehyde into a secondary or tertiary amine, a common motif in kinase inhibitors.[12][13][14]

Experimental Protocol: Synthesis of KIN-784

Step 1: Suzuki-Miyaura Cross-Coupling

To a dry Schlenk flask under an argon atmosphere, this compound (1.0 eq.), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.1 eq.), Palladium(II) Acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.) were added. Anhydrous toluene and degassed water (10:1 ratio) were then added via syringe. The mixture was heated to 105°C for 12 hours. Upon completion, the reaction was cooled, diluted with ethyl acetate, and washed with brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated. Purification via column chromatography yielded the biaryl intermediate.[15]

Step 2: Reductive Amination

The intermediate biaryl aldehyde (1.0 eq.) and cyclopropylamine (1.2 eq.) were dissolved in 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) was added portion-wise at room temperature.[13][14] The reaction was stirred for 8 hours. The mixture was then quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers were dried, concentrated, and purified by chromatography to yield the final product, KIN-784.

Visualizing the Core Workflow

Core Synthetic Pathway Start 6-Chloro-2-fluoro- 3-methylbenzaldehyde Intermediate Biaryl Aldehyde Intermediate Start->Intermediate Suzuki-Miyaura Coupling (Pd(OAc)₂/SPhos, K₃PO₄) End KIN-784 (Final Product) Intermediate->End Reductive Amination (Cyclopropylamine, NaBH(OAc)₃)

Caption: Core pathway for KIN-784 synthesis.

Performance Data
ParameterStep 1: Suzuki CouplingStep 2: Reductive AminationOverall
Yield 85%92%78%
Purity (HPLC) >98%>99%>99%
Reaction Time 12 hours8 hours20 hours

Alternative Pathway 1: Buchwald-Hartwig Amination First Strategy

An alternative approach involves forming the C-N bond first, using a Buchwald-Hartwig amination, followed by the C-C bond formation. This pathway may be advantageous if the desired boronic acid is sensitive to the conditions of reductive amination.

Rationale and Comparison

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with aryl halides.[16][17][18][19] By performing this step first, we replace the chloro group with the cyclopropylamine moiety. The subsequent Suzuki coupling would then be performed on the resulting secondary amine-containing aldehyde. The primary challenge here is the potential for the secondary amine to act as a ligand for the palladium catalyst in the subsequent Suzuki step, potentially inhibiting catalysis.

Experimental Protocol Outline
  • Step 1: Buchwald-Hartwig amination of this compound with cyclopropylamine using a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos) and a base like NaOtBu.[20]

  • Step 2: Suzuki-Miyaura coupling of the resulting amino-benzaldehyde with 4-(4-methylpiperazin-1-yl)phenylboronic acid.

Visualizing Alternative Pathway 1

Alternative Pathway 1 Start 6-Chloro-2-fluoro- 3-methylbenzaldehyde Intermediate Amino-Benzaldehyde Intermediate Start->Intermediate Buchwald-Hartwig Amination (Pd₂(dba)₃/XPhos, NaOtBu) End KIN-784 (Final Product) Intermediate->End Suzuki-Miyaura Coupling (Pd(OAc)₂/SPhos, K₃PO₄) Alternative Pathway 2 Start 2-Bromo-1-chloro- 6-fluoro-3-methylbenzene Step2 Coupling at Bromide Start->Step2 Suzuki Coupling Step3 Amination at Chloride Step2->Step3 Buchwald-Hartwig End KIN-784 (Final Product) Step3->End Formylation (n-BuLi, DMF) Suzuki-Miyaura Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Trans Ar-Pd(II)(L)₂-R OxAdd->Trans Transmetalation (R-B(OH)₂) Trans->Pd0 Reductive Elimination Product_out Biaryl Product Trans->Product_out Product Ar-R

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only with groundbreaking efficacy but also with the highest standards of safety and environmental stewardship. The compound 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7) is a valuable substituted benzaldehyde in synthetic chemistry, but its halogenated aromatic nature necessitates a rigorous and well-understood disposal protocol.

This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step, from the laboratory bench to final disposal, is deliberate, safe, and scientifically sound.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all safety and handling protocols. This compound is classified with specific risks that dictate our handling and disposal strategy.[1][2][3]

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement Rationale & Implications for Disposal
Skin Irritation (Category 2) H315: Causes skin irritation.[1][2] Direct contact with the skin can cause irritation. This necessitates the use of chemically resistant gloves during handling and disposal to prevent exposure. Contaminated clothing must be removed and decontaminated before reuse.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.[1][2] The compound can cause significant eye irritation upon contact. Goggles and, in some cases, a face shield are mandatory to prevent accidental splashes during waste consolidation or cleaning.

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation.[1][2][4] | Inhalation of dust or vapors can irritate the respiratory system. All handling, including the preparation of waste containers, must be performed in a certified chemical fume hood to control airborne concentrations. |

The toxicological properties of this compound have not been fully investigated.[4][5] This data gap reinforces the need to treat it with a high degree of caution, applying the precautionary principle to minimize exposure and environmental release.

The Core Principles of Halogenated Waste Disposal

The presence of chlorine and fluorine atoms on the aromatic ring places this compound into the category of halogenated organic waste . This classification is the single most important factor in determining its disposal pathway.

  • Mandatory Segregation : Halogenated organic waste must always be collected separately from non-halogenated waste.[6][7][8]

    • Causality : The reasoning is rooted in the chemistry of incineration. During high-temperature destruction, the chlorine and fluorine atoms are converted into acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF). Licensed hazardous waste incinerators that handle halogenated streams are equipped with specialized "scrubbers" to neutralize these corrosive gases. Mixing halogenated and non-halogenated waste streams can lead to compliance issues, damage to incinerator equipment not designed for acid gases, and the release of pollutants.

  • Hazardous Waste Designation : Under the U.S. Resource Conservation and Recovery Act (RCRA), many spent chlorinated solvents and related compounds are considered hazardous waste.[9] Therefore, this compound waste must be managed as hazardous from the point of generation.[10] It must never be disposed of down the drain or in standard laboratory trash.[7]

  • Cradle-to-Grave Responsibility : The generating laboratory is responsible for the waste from its creation to its final, documented disposal by a licensed facility. This necessitates meticulous labeling, record-keeping, and coordination with your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable. Before handling the waste, ensure the following are in place.

Table 2: Required PPE and Engineering Controls

Control Type Specification Rationale
Engineering Certified Chemical Fume Hood To prevent inhalation of vapors or dust, which can cause respiratory irritation.[7]
Eye Protection Chemical safety goggles (ANSI Z87.1 or EN 166 compliant) To protect against splashes that can cause serious eye irritation.[4]
Hand Protection Nitrile gloves (minimum) To prevent skin contact and irritation. Double-gloving is recommended for transfers.[7]

| Body Protection | Fully buttoned laboratory coat | To protect skin and personal clothing from contamination. |

Step 2: Waste Collection and Container Management
  • Select the Correct Waste Container : Obtain a designated "Halogenated Organic Waste" container from your EHS department. This container must be made of a chemically compatible material (e.g., polyethylene) and be in good condition with a secure, threaded cap.[7][8]

  • Labeling : The container must be labeled with a hazardous waste tag before the first drop of waste is added.[6][8] The label must clearly state:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "Waste this compound" (and any solvents used in solution). Avoid formulas or abbreviations.[8]

    • The accumulation start date.[10]

  • Consolidation : Carefully transfer the waste chemical (whether solid, neat liquid, or in solution) into the designated container inside a fume hood.

  • Keep Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[8][11] This minimizes the release of vapors and prevents spills.

Step 3: Management of Contaminated Materials and Rinsate
  • Solid Waste : Any disposable materials contaminated with the compound (e.g., weighing paper, gloves, absorbent pads from a small spill) should be placed in a sealed bag, labeled, and disposed of in a solid hazardous waste container.

  • Glassware Decontamination : Rinsing contaminated glassware requires a specific procedure to manage the rinsate.

    • First Rinse : The initial solvent rinse (e.g., with acetone) of the contaminated glassware must be collected and added to the halogenated organic waste container.[6][11] This first rinse is considered hazardous waste.

    • Subsequent Rinses : Institutional policies may vary, but after a thorough first rinse, subsequent rinses may be manageable through standard washing procedures. Always consult your EHS office for specific guidance. For highly toxic materials, the first three rinses must be collected as hazardous waste.[11]

Step 4: Storage and Disposal
  • Temporary Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials, such as strong oxidizing agents or bases.[7][12] Use secondary containment (such as a plastic tub) to contain any potential leaks.

  • Arrange for Pickup : Do not allow waste to accumulate. Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[6] They will manage the final transport and disposal through a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste streams containing this compound.

G Disposal Workflow for this compound A Waste Generated (Solid, Liquid, or Contaminated Material) B Is the waste halogenated? A->B C YES (Contains this compound) B->C  Yes I NO (Non-halogenated waste stream) B->I  No D Select Designated 'Halogenated Organic Waste' Container C->D E Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date D->E F Consolidate Waste in Fume Hood (Pure compound, solutions, first rinse) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup and Final Disposal G->H J Follow Institutional Protocol for Non-Halogenated Waste I->J

Caption: Decision workflow for proper segregation and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-fluoro-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-fluoro-3-methylbenzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.